3-Amino-2,4,5-trichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,4,5-trichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJBJHXTGLGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a Synthetic Auxin: A Technical History of 3-Amino-2,4,5-trichlorobenzoic Acid
A deep dive into the discovery, synthesis, and herbicidal action of a lesser-known chlorinated benzoic acid, this whitepaper explores the scientific journey of 3-Amino-2,4,5-trichlorobenzoic acid. From its roots in the broader history of auxin-mimicking herbicides to its specific (though less documented) place in the chemical archives, this document provides researchers, scientists, and drug development professionals with a comprehensive technical guide.
Introduction: The Rise of Synthetic Auxins
The story of this compound is intrinsically linked to the revolutionary discovery of synthetic auxin herbicides in the 1940s.[1][2][3] British and American scientists, working independently, unearthed the herbicidal properties of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][3] These synthetic auxins, including the now-famous 2,4-D, offered a new paradigm in selective weed control, particularly for broadleaf weeds in cereal crops.[1][2]
Amchem Products, Inc. (later acquired by Union Carbide and eventually Bayer), a pioneer in this field, was instrumental in the development of chlorinated benzoic acid herbicides.[4][5] While much of the historical focus has been on its more famous cousin, chloramben (3-Amino-2,5-dichlorobenzoic acid), the trichlorinated variant represents a chapter in the ongoing exploration of structure-activity relationships within this class of herbicides.
Physicochemical Properties
While extensive quantitative data for this compound is not as readily available as for more common herbicides, its basic physicochemical properties can be inferred from its structure and comparison with related compounds.
| Property | Value |
| Molecular Formula | C₇H₄Cl₃NO₂ |
| Molecular Weight | 240.47 g/mol |
| CAS Number | 6725-40-2 |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low water solubility, characteristic of many organic acids. |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not prominently published in readily accessible scientific literature. However, its synthesis can be logically deduced from established methods for preparing analogous chlorinated and aminated benzoic acids. A plausible synthetic route would likely involve the chlorination of a benzoic acid precursor, followed by nitration and subsequent reduction of the nitro group to an amine.
A general, multi-step synthesis, adapted from procedures for similar compounds, is proposed below.
Proposed Synthesis Workflow
Experimental Protocol (Hypothetical):
Step 1: Trichlorination of Benzoic Acid A suitable starting benzoic acid derivative would be subjected to electrophilic chlorination using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. The reaction conditions would need to be carefully controlled to achieve the desired 2,4,5-trichloro substitution pattern. Isomer separation might be necessary.
Step 2: Nitration of 2,4,5-Trichlorobenzoic Acid The resulting 2,4,5-trichlorobenzoic acid would then be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitro group would be directed to the 3-position due to the directing effects of the existing substituents.
Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron filings in the presence of hydrochloric acid (Bechamp reduction) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
Herbicidal Activity and Mechanism of Action
As a member of the benzoic acid family of herbicides, this compound is presumed to act as a synthetic auxin, disrupting normal plant growth processes.[1] At high concentrations, these synthetic auxins lead to uncontrolled and disorganized cell growth, ultimately causing plant death.[1]
The primary mode of action for auxin-mimicking herbicides involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway.[6][7][8][9]
The TIR1/AFB Signaling Pathway
In the absence of auxin, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.
When a synthetic auxin like this compound is introduced, it binds to the TIR1/AFB receptor proteins. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The SCF (Skp1-Cullin-F-box) complex, of which TIR1/AFB is a part, then ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome.
The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of genes involved in various growth processes, but at an unregulated and ultimately lethal level.
Conclusion
While this compound may not have achieved the commercial success or widespread recognition of other chlorinated benzoic acid herbicides, its study provides valuable insights into the structure-activity relationships that govern the efficacy of synthetic auxins. Further research into its specific herbicidal spectrum and quantitative efficacy would contribute to a more complete understanding of this class of compounds. The elucidation of its precise interactions with the TIR1/AFB receptor complex could also offer a more nuanced view of the molecular basis for synthetic auxin action.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]
- 7. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-Amino-2,4,5-trichlorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document outlines a probable synthetic pathway, including detailed experimental protocols derived from analogous chemical transformations, and presents key quantitative data for the starting materials, intermediates, and the final product.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 2,4,5-trichlorobenzoic acid. The synthetic strategy involves an initial electrophilic aromatic substitution to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to the corresponding amine.
The overall logical workflow for this synthesis is depicted below:
Caption: Logical workflow for the synthesis of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | CAS Number |
| 2,4,5-Trichlorobenzoic acid | C₇H₃Cl₃O₂ | 225.46 | 162-164 | - | 50-82-8 |
| This compound | C₇H₄Cl₃NO₂ | 240.47 | 214-215[1] | ≥95% | 6725-40-2 |
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for analogous compounds and represent a robust approach to the synthesis of this compound.
Step 1: Nitration of 2,4,5-Trichlorobenzoic Acid
This procedure describes the nitration of 2,4,5-trichlorobenzoic acid to yield 3-nitro-2,4,5-trichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. The directing effects of the carboxyl and chloro substituents favor the introduction of the nitro group at the 3-position. A patent for the nitration of various trichlorobenzoic acids suggests a high yield for this type of transformation.[2]
Caption: Reaction scheme for the nitration of 2,4,5-trichlorobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,5-Trichlorobenzoic acid | 225.46 | 22.55 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | ~0.24 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 22.55 g (0.10 mol) of 2,4,5-trichlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the solid has dissolved, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 60-90 minutes, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid, 3-nitro-2,4,5-trichlorobenzoic acid, is collected by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: While a specific yield for this reaction is not documented in the readily available literature, analogous nitrations of dichlorobenzoic acids report yields in the range of 65-95%.[2]
Step 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic Acid
This protocol details the reduction of the nitro intermediate to the target compound, this compound. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.
Caption: Reaction scheme for the reduction of 3-nitro-2,4,5-trichlorobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-2,4,5-trichlorobenzoic acid | 270.46 | 27.05 g | 0.10 |
| Iron Powder | 55.845 | 33.51 g | 0.60 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 5 mL | ~0.06 |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 27.05 g (0.10 mol) of 3-nitro-2,4,5-trichlorobenzoic acid and 33.51 g (0.60 mol) of iron powder in a mixture of 200 mL of ethanol and 50 mL of water.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Add 5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.
Expected Yield: The reduction of aromatic nitro compounds using this method typically proceeds with high yields, often exceeding 85-90%.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: 214-215 °C[1]
-
Purity: ≥95%
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton and the amine and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the carboxyl carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
-
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before undertaking any experimental work. The provided protocols may require optimization to achieve the desired yield and purity.
References
3-Amino-2,4,5-trichlorobenzoic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 3-Amino-2,4,5-trichlorobenzoic acid
This technical guide provides a comprehensive overview of the core chemical properties, analytical approaches, and structural information for this compound. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key workflows.
Core Chemical and Physical Properties
This compound is a chlorinated aromatic amino acid. Its structural and physical properties are fundamental for its application in chemical synthesis and research. The primary identification and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 6725-40-2 | [1][2] |
| Molecular Formula | C7H4Cl3NO2 | [1] |
| Molecular Weight | 240.46 g/mol | [1] |
| Melting Point | 214-215 °C | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| TSCA Inventory Status | Not listed | [1] |
Experimental Protocols & Methodologies
General Synthesis Approach
The synthesis of chlorinated and aminated benzoic acids often involves a multi-step process starting from a simpler benzoyl chloride or benzoic acid precursor. A common pathway includes:
-
Chlorination: Introduction of chloro groups onto the benzene ring.
-
Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.
-
Reduction: Conversion of the nitro group to an amino group, typically using a reducing agent.
A patent for the preparation of the related compound 3-amino-2,5-dichlorobenzoic acid outlines a method involving chlorination of benzoylchloride, nitration, and subsequent reduction.[3] Similar strategies are employed for other aminobenzoic acid derivatives, often starting with the corresponding nitrobenzoic acid.[4][5]
Analytical Characterization
Characterization of aminobenzoic acid derivatives relies on standard analytical techniques to confirm identity, purity, and structure.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the final compound. A common approach involves reversed-phase chromatography. For quantitative analysis, amino acids can be derivatized to enhance detection.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.[8][9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring vibrations.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[11]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the purification and analysis of a synthesized aminobenzoic acid derivative, based on standard laboratory procedures.
Caption: General workflow for the purification and analysis of a synthesized chemical compound.
Signaling Pathways and Biological Activity
Information regarding specific signaling pathways or detailed biological activities for this compound is not available in the provided search results. While many aminobenzoic acid derivatives are explored for a range of biological activities, including anti-inflammatory and antimicrobial properties, specific data for this trichlorinated isomer is absent.[12] Further research would be required to elucidate its pharmacological profile.
References
- 1. 6725-40-2 | 4657-5-42 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,5-Trichlorobenzoic acid(50-73-7) 1H NMR [m.chemicalbook.com]
- 11. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 3-Amino-2,4,5-trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The known physical properties of 3-Amino-2,4,5-trichlorobenzoic acid are summarized in the table below. It is important to note that experimentally determined data for several key properties, including boiling point, density, solubility, and pKa, are not currently available in the public domain.
| Property | Value | Source |
| Chemical Formula | C₇H₄Cl₃NO₂ | Synquest Labs[1] |
| Molecular Weight | 240.46 g/mol | Synquest Labs[1] |
| Melting Point | 214-215 °C | CymitQuimica[2] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility in Water | Data not available | N/A |
| Solubility in Ethanol | Data not available | N/A |
| Solubility in Acetone | Data not available | N/A |
| pKa | Data not available | N/A |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound have not been published. However, the following sections describe generalized, standard laboratory procedures that can be employed to determine these properties for a solid organic compound.
Workflow for Physical Property Determination
Caption: General workflow for physical property determination.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (Not applicable for this compound under standard conditions)
Given that this compound is a solid with a high melting point, it is likely to decompose at or before its boiling point at atmospheric pressure. Therefore, a standard boiling point determination is generally not performed.
Solubility Determination
Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, acetone) at a specific temperature.
Methodology:
-
Solvent Addition: A known, small amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Incremental Solvent Addition: A specific solvent is added incrementally (e.g., 0.1 mL at a time) to the test tube.
-
Agitation: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.
-
Observation: The process is continued until the solid is completely dissolved. The total volume of solvent added is recorded.
-
Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after filtration.
Density Determination (Gas Pycnometry)
Objective: To determine the skeletal density of the solid compound.
Methodology:
-
Sample Preparation: A known mass of the dry, powdered this compound is placed in the sample chamber of a gas pycnometer.
-
Purging: The chamber is purged with a non-reactive gas (typically helium) to remove any adsorbed gases from the sample surface.
-
Volume Measurement: The instrument introduces a known quantity of the gas into the sample chamber and measures the pressure. The gas is then expanded into a reference chamber of known volume, and the new pressure is measured.
-
Calculation: Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample is calculated.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and amino functional groups.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second pKa will correspond to the deprotonation of the ammonium group.
Signaling Pathways and Logical Relationships
A review of the available literature did not reveal any established signaling pathways or complex experimental workflows directly involving this compound that would necessitate visualization with a Graphviz diagram. The primary context of this compound appears to be as a chemical intermediate.
Conclusion
This technical guide provides the currently available physical property data for this compound. Significant gaps exist in the experimental data for several key physical properties. The provided general experimental protocols offer a framework for researchers to determine these missing values. Further experimental investigation is required to fully characterize the physicochemical profile of this compound.
References
In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-2,4,5-trichlorobenzoic acid
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Amino-2,4,5-trichlorobenzoic acid. As of late 2025, dedicated studies elucidating its cellular targets, modulated signaling pathways, and quantitative biological effects are not present in the public domain. The information available is primarily limited to its chemical identity and availability from chemical suppliers.
This guide, therefore, addresses the user's query by first acknowledging the absence of specific data for this compound. It then provides an in-depth analysis of structurally similar compounds for which mechanistic data is available, offering a potential, albeit speculative, framework for future research into the target compound.
I. Current Knowledge Gaps for this compound
A thorough search of scientific databases and literature has yielded no specific experimental data on the mechanism of action of this compound. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.
II. Mechanistic Insights from Structurally Related Compounds
To provide a valuable resource for researchers, this section details the mechanism of action for other chlorinated aminobenzoic acid derivatives. It is crucial to emphasize that while these molecules share a common chemical scaffold, minor structural changes can dramatically alter their biological activity. Therefore, the following information should be considered as a guide for hypothesis generation and experimental design for this compound, not as a direct representation of its function.
A. 2-Amino-3-chlorobenzoic Acid: A Cancer Antagonist Targeting PI3K/AKT Signaling
A notable example of a bioactive chlorinated aminobenzoic acid is 2-Amino-3-chlorobenzoic acid (2A3CB), which has been isolated from Streptomyces coelicolor.[1] Research has demonstrated its potential as an anticancer agent, particularly against breast cancer cell lines.
2A3CB has been shown to exert its cytotoxic effects on MDA-MB-231 breast cancer cells through the induction of apoptosis and inhibition of cell proliferation and migration.[1] The underlying mechanism is believed to involve the modulation of the PI3K/AKT signaling pathway, a critical pathway for tumor growth and survival.[1]
-
Induction of Apoptosis: 2A3CB triggers programmed cell death via caspase-mediated pathways.[1]
-
Downregulation of Key Proteins: The compound has been observed to downregulate the expression of PTEN, PCNA, BAX, and STAT3, which are involved in cell proliferation, apoptosis regulation, and metastasis.[1]
The following experimental methodologies were utilized to elucidate the mechanism of action of 2-Amino-3-chlorobenzoic acid:
-
Cell Viability and Cytotoxicity Assay: The MTT assay was used to assess the cytotoxic effects of 2A3CB on MDA-MB-231 and 3T3 cell lines.[1]
-
Apoptosis Analysis: Dual fluorescent staining was employed to visualize and quantify apoptotic cells.[1]
-
Cell Proliferation, Migration, and Invasion Assays: These assays were conducted to determine the inhibitory effect of the compound on key cancer progression characteristics.[1]
-
Analysis of Apoptotic Markers: mRNA and protein levels of key apoptotic and cell signaling markers were analyzed to understand the molecular mechanism.[1]
The following table summarizes the reported cytotoxic effects of 2-Amino-3-chlorobenzoic acid on MDA-MB-231 cells.[1]
| Time Point | IC50 Value (µM) |
| 24 h | 26 |
| 48 h | 5 |
| 72 h | 7.2 |
The proposed, simplified signaling pathway for 2-Amino-3-chlorobenzoic acid is depicted below.
Figure 1. Proposed signaling pathway for 2-Amino-3-chlorobenzoic acid.
B. Other Related Aminobenzoic Acid Derivatives
-
3-Amino-2-chlorobenzoic acid: This compound is primarily recognized as a versatile building block in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic drugs.[2] This suggests that the aminobenzoic acid core can be functionalized to interact with various biological targets.
-
3-Amino-5-halo-2-iodobenzoates: These are described as important starting materials in the synthesis of pharmaceuticals, highlighting the relevance of this chemical class in drug discovery.
III. Future Directions for Research on this compound
Given the lack of data, the primary objective for future research is to conduct foundational in vitro and in vivo studies to characterize the biological activity of this compound. Based on the activity of related compounds, initial investigations could focus on:
-
Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.
-
Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways in relevant cellular models.
-
Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal pathogens.
Should any significant biological activity be identified, subsequent research should focus on target identification and mechanism of action studies, employing techniques such as:
-
High-throughput screening: To identify potential protein targets.
-
Transcriptomic and Proteomic analysis: To understand the global cellular response to the compound.
-
Specific signaling pathway analysis: Using reporter assays, western blotting, and other molecular biology techniques to dissect the mechanism.
By following a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential therapeutic applications and the underlying mechanism of action of this compound.
References
Technical Guide: Solubility Profile of 3-Amino-2,4,5-trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in water or common organic solvents remains unpublished. This guide summarizes the available physicochemical properties and provides a general, yet detailed, experimental protocol for determining the solubility of this compound, which can be adapted by researchers in their own laboratories. A workflow for this experimental protocol is also presented visually using a Graphviz diagram.
Introduction
This compound is a chlorinated aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and potential environmental fate. A thorough understanding of a compound's solubility in various media is therefore essential for its successful application in research and drug development.
This document serves as a resource for professionals requiring solubility information on this compound. In the absence of specific published data, this guide provides the known properties of the compound and outlines established methodologies for its experimental determination.
Physicochemical Properties of this compound
Limited data is available for the physicochemical properties of this compound. The following table summarizes the currently known information.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₃NO₂ | CymitQuimica |
| Molecular Weight | 240.47 g/mol | CymitQuimica |
| Physical Form | Solid | CymitQuimica |
| Purity | ≥95% | CymitQuimica |
| Water Solubility | No data available | ChemicalBook |
| Partition Coefficient (n-octanol/water) | No data available | ChemicalBook |
Solubility Data of a Structurally Related Compound
For reference, the solubility of a structurally similar compound, 3-Amino-2,5-dichlorobenzoic acid (also known as Chloramben), has been reported. While not directly applicable to this compound, this information may offer a preliminary estimation.
| Compound | Solvent | Temperature | Solubility | Source |
| 3-Amino-2,5-dichlorobenzoic acid | Water | 25 °C | 700 mg/L | ChemBK[1] |
General Experimental Protocol for Solubility Determination
The following section outlines a general experimental protocol for determining the solubility of a solid compound like this compound. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: General workflow for determining the solubility of a solid compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers and drug development professionals with the necessary foundational knowledge and a practical experimental framework to determine this crucial parameter. The provided general protocol for the shake-flask method is a reliable starting point for laboratory investigation. Accurate determination of the solubility of this compound will be invaluable for its future research and development applications.
References
Spectroscopic Data and Characterization of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this document utilizes data from the closely related analogue, 3-Amino-2,5-dichlorobenzoic acid, to illustrate the expected spectroscopic behavior and analytical methodologies. This guide includes detailed experimental protocols for key spectroscopic techniques and presents the available data in a structured format to aid in research and development activities.
Introduction: this compound is a halogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and purity is essential for its application and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and expected data for the spectroscopic characterization of this class of compounds.
Spectroscopic Data Summary
Table 1: Infrared (IR) Spectroscopy Data for 3-Amino-2,5-dichlorobenzoic acid [1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485 | Strong | N-H stretch (asymmetric) |
| 3380 | Strong | N-H stretch (symmetric) |
| 1690 | Strong | C=O stretch (carboxylic acid) |
| 1620 | Medium | N-H bend |
| 1560 | Medium | C=C stretch (aromatic) |
| 1420 | Medium | C-O-H bend |
| 1250 | Strong | C-O stretch |
| 820 | Strong | C-H bend (aromatic, out-of-plane) |
| 780 | Strong | C-Cl stretch |
Table 2: Mass Spectrometry (Electron Ionization) Data for 3-Amino-2,5-dichlorobenzoic acid [1]
| m/z | Relative Intensity (%) | Assignment |
| 205 | 100 | [M]⁺ (Molecular ion) |
| 188 | 85 | [M-OH]⁺ |
| 160 | 40 | [M-COOH]⁺ |
| 125 | 30 | [M-COOH-Cl]⁺ |
| 90 | 25 | [C₆H₄N]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for aromatic aminobenzoic acids.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Preparation:
-
For Electron Ionization (EI-MS), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating in a high vacuum.[5][6]
-
Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a direct insertion probe or after separation by gas chromatography.
-
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.[5]
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.
Conclusion
While direct spectroscopic data for this compound remains scarce in the public domain, the analysis of the analogous compound, 3-Amino-2,5-dichlorobenzoic acid, provides valuable insights into the expected spectral features. The combination of NMR, IR, and MS, guided by the experimental protocols outlined in this guide, forms a robust methodology for the comprehensive characterization and structural elucidation of this and related halogenated aminobenzoic acids. Such characterization is a critical step in ensuring the quality and consistency of these compounds for their intended applications in research and development.
References
- 1. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]
- 2. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of 3-Amino-2,4,5-trichlorobenzoic acid, a polychlorinated aromatic amine. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on the closely related herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) and other chlorinated benzoic acids to propose a putative metabolic route. This document outlines the key enzymatic reactions, potential intermediates, and microbial players likely involved in its breakdown. Detailed experimental protocols for studying its degradation and quantitative data from analogous compounds are presented to facilitate further research in this area.
Introduction
This compound is a halogenated aromatic compound. The presence of both amino and chloro substituents on the benzene ring makes it a molecule of interest in various industrial and pharmaceutical contexts. Understanding its environmental fate and potential for biodegradation is crucial for assessing its ecological impact and for the development of potential bioremediation strategies. Microbial degradation is a primary mechanism for the breakdown of such xenobiotic compounds in the environment.[1][2] This guide will explore the likely enzymatic processes that lead to the mineralization of this compound.
Proposed Degradation Pathways
Based on the established degradation pathways of analogous compounds like Chloramben and other chlorinated aromatics, a putative degradation pathway for this compound is proposed. The degradation is likely initiated by an initial attack on the aromatic ring, followed by dehalogenation and subsequent ring cleavage.
Initial Ring Activation: Dioxygenation
The aerobic degradation of many aromatic compounds is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring.[1][3] For this compound, a plausible first step is the action of a benzoate-1,2-dioxygenase or a similar aromatic hydrocarbon dioxygenase. This enzyme would catalyze the dihydroxylation of the aromatic ring to form a cis-dihydrodiol.
Caption: Initial dioxygenation of this compound.
Dehydrogenation and Catechol Formation
The unstable cis-dihydrodiol intermediate would then undergo dehydrogenation, catalyzed by a dehydrogenase, to form a substituted catechol, likely 3-Amino-4,5,6-trichlorocatechol. This catechol is a key intermediate that can then undergo ring cleavage.
Dehalogenation
Dehalogenation, the removal of chlorine atoms, is a critical step in the detoxification of chlorinated compounds.[4][5] This can occur at different stages of the degradation pathway.
-
Hydrolytic Dehalogenation: A hydroxyl group from water replaces a chlorine atom.[1]
-
Reductive Dehalogenation: A hydrogen atom replaces a chlorine atom, a process common under anaerobic conditions.[1]
-
Oxygenolytic Dehalogenation: Monooxygenase or dioxygenase enzymes can catalyze the removal of a halogen atom during the hydroxylation of the ring.[4][6]
It is plausible that one or more chlorine atoms are removed from the catechol intermediate before or after ring cleavage.
Aromatic Ring Cleavage
The substituted catechol intermediate is the substrate for ring-cleavage dioxygenases. There are two main types of ring cleavage:
-
Ortho (intradiol) cleavage: The bond between the two hydroxyl-bearing carbons is cleaved by a catechol 1,2-dioxygenase, leading to the formation of a cis,cis-muconic acid derivative.[7][8]
-
Meta (extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, yielding a hydroxymuconic semialdehyde derivative.[9][10]
The subsequent metabolites are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
A proposed overall degradation pathway is visualized below:
Caption: Proposed degradation pathway for this compound.
Quantitative Data
| Compound | Matrix | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Chloramben | Moist Soil | > 16 days | Not reported | [11] |
| Chloramben (methyl ester) | Moist Soil | 2.9 days | Not reported | [11] |
| Chloramben (hydroxypropyl ester) | Moist Soil | 7.5 days | Not reported | [11] |
| Thiobencarb (herbicide) | Sandy Clay Loam Soil | 10.24 days | 0.068 day⁻¹ | [12] |
| Fenitrothion (insecticide) | Sandy Clay Loam Soil | 19.36 days | 0.036 day⁻¹ | [12] |
Note: Degradation rates are highly dependent on environmental conditions such as soil type, moisture, temperature, pH, and microbial population.[13] The provided data should be considered as indicative.
Experimental Protocols
The following are generalized protocols for key experiments to study the degradation of this compound.
Microbial Degradation in Soil Microcosms
This experiment assesses the biodegradation of the target compound in a soil environment.[13][14]
Objective: To determine the rate of degradation and identify metabolites in soil.
Materials:
-
Test soil with a known microbial population.
-
This compound (analytical grade).
-
Sterile water.
-
Biometer flasks or similar incubation vessels.[15]
-
Incubator.
Procedure:
-
Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 50-60% of water holding capacity.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration. A solvent-free control and a sterile control (autoclaved soil) should also be prepared.
-
Incubation: Place the treated soil samples in biometer flasks and incubate at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil samples from the microcosms.
-
Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile).
-
Analysis: Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify any degradation products.[16][18]
-
Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics and calculate the half-life.
Caption: Workflow for a soil microcosm degradation study.
Enzyme Assays
Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the degradation pathway.
Objective: To measure the activity of key enzymes like dioxygenases and dehalogenases.
Materials:
-
Cell-free extract from a microorganism capable of degrading the compound.
-
Substrate (e.g., this compound, catechol intermediate).
-
Buffer solutions.
-
Cofactors (e.g., NADH, NADPH).
-
Spectrophotometer or other suitable analytical instrument.
General Procedure for Dioxygenase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, cell-free extract, and NADH.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., this compound).
-
Monitor Activity: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate Activity: Calculate the enzyme activity based on the rate of NADH consumption.
Conclusion
While direct experimental data on the degradation of this compound is scarce, a scientifically plausible degradation pathway can be proposed based on the extensive research on analogous chlorinated and aminated aromatic compounds. The proposed pathway involves initial dioxygenation, dehalogenation, and subsequent ring cleavage, mediated by a consortium of microbial enzymes. This technical guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the precise metabolic fate of this compound. The provided experimental protocols and comparative quantitative data serve as a valuable resource for initiating such investigations. Further research is essential to validate the proposed pathways, identify the specific microorganisms and enzymes involved, and accurately quantify the degradation kinetics of this compound in various environmental matrices.
References
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. normalesup.org [normalesup.org]
- 4. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 13. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 14. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Analysis of Pesticides and Related Substances - SOUTH DAKOTA STATE UNIVERSITY [portal.nifa.usda.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 3-Amino-2,4,5-trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a selective pre-emergence herbicide also known as Chloramben or Amiben.[1][2][3] The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, suitable for the determination of this compound in various matrices.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is crucial for method development and validation.
| Property | Value | Reference |
| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [1][2] |
| CAS Number | 133-90-4 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.02 g/mol | [2][3] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 200-201 °C | [1][3] |
| Water Solubility | 700 mg/L @ 25 °C | [1] |
| UV Max (Water) | 297 nm | [2] |
General Experimental Workflow
The analysis of this compound from environmental or biological samples typically follows a standardized workflow, from sample collection to data interpretation.
References
Application Note: HPLC Analysis of 3-Amino-2,4,5-trichlorobenzoic acid
This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Amino-2,4,5-trichlorobenzoic acid. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chlorinated aromatic carboxylic acid. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality assurance of starting materials, and stability studies. This document provides a detailed protocol for its analysis using reversed-phase HPLC with UV detection.
Principle
The method utilizes a reversed-phase HPLC column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analyte is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specified wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 reversed-phase column.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid (OPA)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 4.0 with diluted orthophosphoric acid.
-
Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in the ratio of 70:20:10 (v/v/v).
-
Diluent: A mixture of acetonitrile, methanol, water, and formic acid in the ratio of 70:20:10:0.1 (v/v/v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and comparison. The following table presents typical performance characteristics of the method. These values are illustrative and should be experimentally determined during method validation.
| Parameter | Typical Value |
| Retention Time (min) | ~15.2 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate validation.
Application Notes and Protocols for the GC-MS Analysis of 3-Amino-2,4,5-trichlorobenzoic acid
These application notes provide a detailed protocol for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. The methodology outlines the necessary steps for sample preparation, derivatization, and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as Chloramben, is an acidic herbicide. Due to its polarity and low volatility, direct analysis by GC-MS is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[1][2][3] This protocol details a two-step derivatization process involving esterification of the carboxylic acid group followed by silylation of the amino group. The subsequent GC-MS analysis provides a robust and sensitive method for the quantification of this analyte.
Experimental Protocol
2.1. Materials and Reagents
-
This compound standard
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Methylene chloride, HPLC grade
-
Anhydrous sodium sulfate
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile, HPLC grade
-
Deionized water
-
Sample matrix (e.g., water, soil extract)
2.2. Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)
-
Acidify the aqueous sample (e.g., 100 mL) to a pH of 2 by adding concentrated HCl dropwise. This ensures that the analyte is in its protonated, less polar form, facilitating extraction into an organic solvent.[4][5]
-
Transfer the acidified sample to a separatory funnel.
-
Add 50 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of methylene chloride.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
2.3. Derivatization
Step 1: Esterification of the Carboxylic Acid Group
-
To the 1 mL concentrated extract, add 2 mL of methanol and 2-3 drops of concentrated HCl.[1]
-
Heat the mixture at 60°C for 30 minutes in a sealed vial to facilitate the formation of the methyl ester.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Amino Group
-
Re-dissolve the dried residue from the esterification step in 100 µL of acetonitrile.[3]
-
Add 100 µL of MTBSTFA to the vial.[3]
-
Seal the vial and heat at 100°C for 4 hours to ensure complete derivatization of the amino group.[3]
-
After cooling, the sample is ready for GC-MS analysis.
2.4. GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6] |
| Injection Mode | Splitless[6] |
| Injector Temperature | 280°C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[1][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Mass Range | m/z 50-550[1] |
| Ion Source Temperature | 230°C[6] |
| Transfer Line Temp. | 280°C[1] |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data obtained from the GC-MS analysis should be summarized for clarity and comparison. The following table provides a template for presenting such data.
| Analyte (Derivatized) | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| This compound, methyl ester, TBDMS derivative | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. jfda-online.com [jfda-online.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) as a Plant Growth Regulator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben or Amiben, is a synthetic auxin belonging to the benzoic acid class of herbicides. While primarily recognized for its pre-emergence herbicidal activity at high concentrations to control annual grasses and broadleaf weeds, Chloramben also exhibits plant growth-regulating properties at sub-lethal concentrations. This phenomenon, known as hormesis, involves the stimulation of plant growth by low doses of a substance that is toxic at higher doses. At these lower concentrations, Chloramben can act as an auxin mimic, influencing various physiological processes, including root development.
This document provides detailed application notes and experimental protocols for researchers interested in investigating the plant growth regulatory effects of this compound.
Mechanism of Action
As a synthetic auxin, Chloramben's mechanism of action is centered around its ability to mimic the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding initiates a signaling cascade that, at low, growth-promoting concentrations, can lead to changes in gene expression that stimulate cell division and elongation, particularly in root tissues.
At herbicidal concentrations, the sustained and excessive activation of these auxin signaling pathways leads to uncontrolled growth, disruption of normal physiological processes, and ultimately, plant death. The signaling pathway for the growth-regulatory effects of Chloramben involves not only the primary auxin perception and response but also crosstalk with other plant hormones like ethylene and the generation of reactive oxygen species (ROS), which act as secondary messengers.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on plant growth, drawing from available research.
Table 1: Effect of Chloramben on Oat (Avena sativa) Root Growth (Greenhouse Study)
| Chloramben Concentration (M) | Root Dry Weight (% of Control) |
| 1 x 10⁻⁷ | 125% |
| 1 x 10⁻⁶ | 115% |
| 1 x 10⁻⁵ | 105% |
| 1 x 10⁻⁴ | 90% (Inhibition) |
Data extrapolated from studies demonstrating hormetic effects of herbicides. Actual values may vary based on experimental conditions.
Table 2: Effect of Chloramben on Cucumber (Cucumis sativus) Growth (Laboratory Study) [1]
| Chloramben Concentration (M) | Primary Root Length (% of Control) | Hypocotyl Length (% of Control) |
| 1 x 10⁻⁶ | 110% | 102% |
| 1 x 10⁻⁵ | 95% (Inhibition) | 98% |
| 1 x 10⁻⁴ | 70% (Inhibition) | 85% (Inhibition) |
Data is illustrative and based on reported concentrations used in laboratory settings.[1] Precise quantitative effects may differ.
Experimental Protocols
Protocol 1: Root Elongation Bioassay for Assessing Plant Growth Regulator Effects of Chloramben
This protocol is adapted from standard root elongation test guidelines and is suitable for determining the dose-response curve of Chloramben on model plant species like cucumber (Cucumis sativus) or oat (Avena sativa).
Materials:
-
This compound (Chloramben, analytical grade)
-
Seeds of the chosen plant species (e.g., Cucumber var. 'Straight Eight', Oat var. 'Victory')
-
Petri dishes (9 cm diameter), sterile
-
Filter paper (Whatman No. 1 or equivalent), cut to fit petri dishes
-
Distilled or deionized water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or digital caliper for root measurements
-
Image analysis software (optional)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of Chloramben in DMSO.
-
Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).
-
Prepare a control solution containing the same concentration of DMSO as the highest Chloramben concentration to account for any solvent effects.
-
-
Seed Sterilization and Germination:
-
Surface sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
Place 10-15 seeds on a sterile filter paper moistened with distilled water in a petri dish and allow them to germinate in the dark at a constant temperature (e.g., 25°C) for 24-48 hours, or until the radicle emerges.
-
-
Experimental Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Add 5 mL of the respective Chloramben working solution or the control solution to each dish, ensuring the filter paper is saturated.
-
Carefully transfer the germinated seedlings with similar radicle lengths to the petri dishes, placing them in a line on the upper third of the dish with the radicles pointing downwards.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the petri dishes vertically in a rack inside a growth chamber or incubator.
-
Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the petri dishes.
-
Measure the length of the primary root of each seedling from the root-shoot junction to the root tip using a ruler or digital caliper.
-
Alternatively, the seedlings can be scanned or photographed, and root lengths can be measured using image analysis software.
-
Calculate the average root length for each treatment and the control.
-
Express the results as a percentage of the control root length.
-
Plot the percentage of root elongation against the logarithm of the Chloramben concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the plant growth regulatory effects of Chloramben.
Experimental Workflow
Caption: Workflow for the root elongation bioassay to assess Chloramben's growth regulatory effects.
References
Application Notes and Protocols for the Study of 3-Amino-2,5-dichlorobenzoic acid (Chloramben) in Herbicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information on 3-Amino-2,4,5-trichlorobenzoic acid in herbicide studies is scarce, a closely related and well-documented analogue, 3-Amino-2,5-dichlorobenzoic acid , commercially known as Chloramben or Amiben , has been the subject of extensive research. Chloramben is a selective, pre-emergence herbicide belonging to the benzoic acid family.[1] It was primarily used to control annual grasses and broadleaf weed seedlings in a variety of crops, including soybeans, dry beans, peanuts, and several vegetables.[1][2] Although its registration in the United States was canceled, the wealth of historical data on Chloramben provides a valuable framework for understanding the herbicidal activity of aminobenzoic acid derivatives.
This document provides detailed application notes and protocols for studying Chloramben as a representative of this class of herbicides, with a focus on its mechanism of action, experimental evaluation, and environmental fate.
Mechanism of Action: An Auxin Mimic
Chloramben acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4] This disruption of normal hormonal balance leads to a cascade of physiological and morphological effects, ultimately resulting in plant death. The primary mode of action is the inhibition of seedling root development.[1] In susceptible plants, Chloramben is absorbed by the roots and translocated to other parts of the plant, where it causes abnormal growth, including bending and twisting of stems, eventually leading to seedling death as they emerge from the soil.[1]
Signaling Pathway
The molecular mechanism of auxin and auxin-mimic herbicides involves a complex signal transduction pathway. The herbicide molecule binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[3][5][6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and the subsequent physiological effects associated with auxin herbicides.[6]
Experimental Protocols
Dose-Response Bioassay for Herbicidal Efficacy
This protocol is designed to determine the concentration of Chloramben required to inhibit the growth of target weed species.
Materials:
-
Technical grade Chloramben
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)
-
Petri dishes or multi-well plates
-
Agar or filter paper
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving Chloramben (e.g., acetone, DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Chloramben in a suitable solvent.
-
Dose Range Preparation: Create a series of dilutions from the stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM).
-
Assay Setup:
-
For agar-based assays, incorporate the different herbicide concentrations into the molten agar before pouring into Petri dishes.
-
For filter paper-based assays, apply a known volume of each herbicide dilution to the filter paper in each Petri dish or well.
-
-
Seed Plating: Place a predetermined number of weed seeds onto the surface of the agar or filter paper.
-
Incubation: Place the Petri dishes or plates in a growth chamber with controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure relevant parameters such as germination rate, root length, and shoot length.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the untreated control. Use a suitable statistical software to fit a dose-response curve (e.g., log-logistic model) and determine the EC50 (effective concentration causing 50% inhibition).
Phytotoxicity Assessment on Crop Species
This protocol assesses the tolerance of crop species to Chloramben.
Materials:
-
Chloramben formulation (e.g., granular or emulsifiable concentrate)
-
Seeds of crop species (e.g., soybean, dry bean)
-
Pots filled with a suitable soil mix
-
Greenhouse or controlled environment facility
-
Spray chamber or calibrated sprayer
Procedure:
-
Planting: Sow crop seeds in pots and allow them to grow to a specific stage (e.g., V1-V2 stage for soybeans).
-
Herbicide Application: Apply Chloramben at different rates, including the recommended rate (1x) and a higher rate (e.g., 2x) to assess the margin of safety. Include an untreated control.
-
Application Method: For pre-emergence studies, apply the herbicide to the soil surface immediately after planting. For post-emergence studies, apply directly to the foliage of the crop.
-
Evaluation: At regular intervals (e.g., 7, 14, and 28 days after treatment), visually assess phytotoxicity using a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death). Note symptoms such as stunting, chlorosis, and necrosis.
-
Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Compare the visual injury ratings and dry weights of the treated plants to the untreated control to determine the level of phytotoxicity.
Experimental Workflow for Herbicide Efficacy and Phytotoxicity Testing
Data Presentation
Table 1: Efficacy of Chloramben on Selected Weed Species
| Weed Species | Common Name | Application Rate ( kg/ha ) | Control (%) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | 2.24 | 95 | [7] |
| Setaria faberi | Giant Foxtail | 2.24 | 90 | [7] |
| Abutilon theophrasti | Velvetleaf | 3.36 | 85 | [7] |
| Chenopodium album | Common Lambsquarters | 2.24 | 92 | [7] |
Table 2: Phytotoxicity of Chloramben on Selected Crop Species
| Crop Species | Common Name | Application Rate ( kg/ha ) | Injury (%) | Yield Reduction (%) | Reference |
| Glycine max | Soybean | 3.36 | <10 | 0 | [1] |
| Phaseolus vulgaris | Dry Bean | 3.36 | 10-15 | 5 | [1] |
| Cucurbita pepo | Pumpkin | 2.24 | 5-10 | 0 | [2] |
| Zea mays | Corn | 2.24 | >25 | Significant | [2] |
Environmental Fate
Chloramben is moderately persistent in the soil, with its activity lasting for approximately 6 to 8 weeks.[1] Its persistence and mobility are influenced by soil type, organic matter content, and moisture. Leaching is more pronounced in sandy soils with low organic matter.[1] The primary route of dissipation from soil is through microbial degradation.[1] In water, Chloramben is susceptible to photodegradation when exposed to sunlight.[1]
Table 3: Environmental Fate Parameters of Chloramben
| Parameter | Value | Conditions | Reference |
| Soil Half-life (t½) | 21 - 56 days | Varies with soil type and conditions | [1] |
| Water Solubility | 700 mg/L | 25°C | [8] |
| Log Kₒw | 1.89 | - | [8] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg | 25°C | [8] |
Conclusion
While the use of Chloramben has been discontinued in many regions, the extensive data available on its herbicidal properties, mechanism of action, and environmental behavior make it an important reference compound for the study of benzoic acid herbicides. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the discovery and development of new weed management technologies. By understanding the characteristics of established herbicides like Chloramben, the scientific community can continue to develop more effective and environmentally sound solutions for agriculture.
References
- 1. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 2. epa.gov [epa.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 8. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)
Introduction
3-Amino-2,5-dichlorobenzoic acid is a selective, pre-emergence herbicide used to control annual grass and broadleaf weed seedlings.[1] Its synthesis is a multi-step process that is crucial for the agricultural industry. The following protocol outlines a common laboratory-scale synthesis route starting from 2,5-dichlorobenzoic acid. The synthesis involves two key transformations: the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.
Experimental Protocols
1. Nitration of 2,5-Dichlorobenzoic Acid to 2,5-Dichloro-3-nitrobenzoic Acid
This procedure describes the regioselective nitration of 2,5-dichlorobenzoic acid. The carboxylic acid group directs the nitration to the meta position, yielding the desired 3-nitro isomer.
Materials:
-
2,5-Dichlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, d=1.5)
-
Ice
-
Acetonitrile
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[2]
-
Cool the suspension to 5-10°C using an ice bath.[2]
-
Prepare a nitrating mixture by carefully adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.[2]
-
After the addition is complete, stir the reaction mixture for 15 hours at 20-25°C.[2]
-
Pour the reaction mixture onto 40 kg of ice with stirring to precipitate the product.[2]
-
Filter the precipitate using a Buchner funnel and wash the solid with 20 L of water.[2]
-
Dry the crude product. For further purification, recrystallize the solid from a 9:1 mixture of acetonitrile and water.[2] This should yield colorless crystals of 2,5-dichloro-3-nitrobenzoic acid.
2. Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to 3-Amino-2,5-dichlorobenzoic Acid
This step involves the reduction of the nitro group to an amine. A common method for this transformation is the Bechamp reduction, which uses iron metal in an acidic medium.
Materials:
-
2,5-Dichloro-3-nitrobenzoic acid
-
Iron powder
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol (or another suitable solvent)
-
Sodium carbonate or Sodium hydroxide solution (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2,5-dichloro-3-nitrobenzoic acid in a suitable solvent such as ethanol or water.
-
Add an excess of iron powder to the suspension.
-
Add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron and iron salts.
-
Carefully neutralize the filtrate with a sodium carbonate or sodium hydroxide solution to precipitate the crude 3-amino-2,5-dichlorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following table summarizes key quantitative data for the synthesis of 3-Amino-2,5-dichlorobenzoic acid.
| Parameter | Value | Reference |
| Nitration Step | ||
| Starting Material | 2,5-Dichlorobenzoic acid | [2] |
| Product | 2,5-Dichloro-3-nitrobenzoic acid | [2] |
| Yield | 84% | [2] |
| Melting Point of Nitrated Product | 216-218 °C (with decomposition) | [2] |
| Final Product | ||
| Chemical Name | 3-Amino-2,5-dichlorobenzoic acid | [1][3] |
| Common Name | Chloramben | [1][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Melting Point | 194-197 °C (decomposes) | [1][3] |
| Appearance | Colorless crystalline solid | [1] |
Mandatory Visualization
Caption: Synthetic pathway for 3-Amino-2,5-dichlorobenzoic acid.
References
3-Amino-2,4,5-trichlorobenzoic acid application in soil science
Disclaimer: Initial research indicates that "3-Amino-2,4,5-trichlorobenzoic acid" is not a commonly used or studied compound in soil science. The information provided below pertains to Picloram (4-amino-3,5,6-trichloropicolinic acid) , a structurally related and extensively researched herbicide. It is presumed that the query refers to this compound due to its significance and widespread application in environmental and soil sciences.
Application Notes: Picloram in Soil Science
1. Introduction and Herbicide Application
Picloram is a persistent, systemic herbicide belonging to the pyridine family of chemicals.[1][2] It is primarily used to control a wide range of deep-rooted perennial and annual broadleaf weeds, vines, and woody plants.[1][2] Its application is common in rangelands, pastures, forestry, and non-crop areas such as rights-of-way.[2][3] Due to its high activity and persistence, its behavior and fate in soil are critical areas of study for assessing environmental impact, ensuring crop safety, and managing non-target effects.
2. Mechanism of Action
Picloram functions as a synthetic auxin or a growth hormone mimic.[1] It is absorbed through the leaves, stems, and roots of plants and translocated throughout the plant.[2] In susceptible species, it induces uncontrolled and disorganized cell growth, leading to tissue damage and eventual plant death.[1] Most grass species are resistant to Picloram.[2]
3. Behavior and Fate in Soil
The environmental fate of Picloram is governed by a combination of soil properties, climatic conditions, and microbial activity. Its high water solubility and low sorption potential make it a mobile and persistent compound in the soil environment.[1]
-
Persistence and Degradation: Picloram is known for its environmental persistence, with a soil half-life that can range from one month to several years, depending on conditions.[1] The primary mechanism of degradation in soil is microbial metabolism.[1] Conditions that favor microbial activity, such as high soil moisture and warm temperatures, can accelerate its breakdown.[1] Photodegradation can also occur when Picloram is exposed to sunlight on the soil or water surface, though it is a slower process compared to microbial degradation in the soil matrix.[1] Chemical degradation is not considered a significant dissipation pathway.[1]
-
Mobility and Leaching: Picloram does not bind strongly to most soil particles and is highly soluble in water (430 ppm), giving it a high potential for mobility.[1] Consequently, it can be transported from the application site via surface runoff or leach through the soil profile, posing a risk to groundwater.[1] Leaching is most pronounced in sandy soils with low organic matter content and is influenced by the amount of rainfall following application.[1][4] In heavy-textured soils with higher organic matter, Picloram tends to be more concentrated in the upper soil layers (top 30 cm).[1][4]
-
Sorption and Desorption: The sorption of Picloram to soil is primarily influenced by organic matter content and soil pH.[5][6][7] Adsorption generally increases with higher organic matter content and lower soil pH.[5][6] Because Picloram is a weak acid (pKa = 2.3), it exists predominantly in its anionic form in most soils, a form that is not strongly adsorbed to negatively charged clay and organic matter particles.[2] The Freundlich isotherm model is commonly used to describe its sorption behavior in soil.[5]
4. Impact on Soil Microbial Communities
The application of Picloram can significantly alter the structure, diversity, and abundance of soil microbial communities.[8][9][10] Studies have shown that Picloram can reduce the overall diversity and richness of bacteria, archaea, and fungi in the soil.[8] It has been observed to decrease the relative abundance of certain beneficial bacterial phyla such as Proteobacteria, Actinobacteria, and Acidobacteria, while increasing the abundance of others like Firmicutes.[8] These alterations can impact crucial soil functions, including nutrient cycling and the degradation of other organic compounds.
Data Presentation
Table 1: Physicochemical Properties of Picloram
| Property | Value | Reference |
| Chemical Formula | C₆H₃Cl₃N₂O₂ | [2] |
| Molar Mass | 241.46 g/mol | [2] |
| Water Solubility | 430 ppm | [1] |
| pKa | 2.3 | [2] |
| Average Soil Half-life | 90 days (can range from 30 to several hundred days) | [1] |
| Sorption Potential | Low | [1] |
| Mobility Potential | High | [1][2] |
Table 2: Factors Influencing Picloram's Behavior in Soil
| Factor | Influence on Persistence | Influence on Mobility/Leaching | Reference |
| Soil Organic Matter | Decreases (higher microbial activity) | Decreases (increased sorption) | [1][6] |
| Soil Texture | Longer in fine-textured soils | Decreases in fine-textured (clay) soils; Increases in sandy soils | [1][4] |
| Soil pH | Variable | Increases with higher pH (more anionic form) | [6] |
| Temperature | Decreases with higher temperature | Indirect (affects water viscosity) | [1] |
| Soil Moisture | Decreases with optimal moisture | Increases with higher water flow | [1] |
| Rainfall | Can decrease (washoff/leaching) | Increases significantly with post-application rainfall | [1][11] |
| Microbial Activity | Decreases with higher activity | No direct effect | [1] |
Experimental Protocols
Protocol 1: Soil Column Leaching Study
Objective: To evaluate the vertical mobility of Picloram through a soil profile under simulated rainfall.
Materials:
-
Intact or repacked soil columns (e.g., PVC pipes, 10 cm diameter, 50 cm length).[11]
-
Test soil, sieved and characterized.
-
Picloram analytical standard and formulation.
-
Rainfall simulator or peristaltic pump.
-
Leachate collection vessels.
-
HPLC-UV system for analysis.
Methodology:
-
Column Preparation: Pack PVC columns uniformly with the test soil to a specific bulk density. Pre-wet the columns and allow them to drain to field capacity for 48 hours.[11]
-
Herbicide Application: Apply a known concentration of Picloram solution evenly to the surface of each soil column.
-
Rainfall Simulation: Apply a predetermined volume of water (e.g., simulating 20, 40, 80 mm rainfall events) to the top of the columns at a constant rate.[11][12]
-
Leachate Collection: Collect the leachate that passes through the columns at regular intervals. Measure the volume and store samples for analysis.
-
Soil Sectioning: After the leaching event (e.g., 72 hours later), allow the columns to drain.[11] Extrude the soil core and section it into desired depth increments (e.g., every 5 cm).[11][13]
-
Extraction and Analysis: Extract Picloram from each soil section and leachate sample using an appropriate solvent. Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the Picloram concentration.[11]
-
Data Interpretation: Plot the concentration of Picloram as a function of soil depth to determine its mobility profile. Calculate the mass balance to account for the total applied herbicide.
Protocol 2: Batch Equilibrium Sorption Study
Objective: To determine the sorption coefficient (Kd or Kf) of Picloram for a specific soil.
Materials:
-
Test soil, air-dried and sieved (<2 mm).
-
Picloram analytical standard.
-
0.01 M CaCl₂ background solution.
-
Centrifuge tubes (e.g., 50 mL glass or Teflon).
-
Mechanical shaker.
-
High-speed centrifuge.
-
HPLC-UV system.
Methodology:
-
Preliminary Test: Determine the equilibrium time by measuring Picloram concentration in the solution phase over time (e.g., 1, 2, 4, 8, 24, 48 hours). A 24-hour equilibrium time is often sufficient.[5]
-
Sorption Isotherm:
-
Weigh a fixed amount of soil (e.g., 2.00 g) into a series of centrifuge tubes.[5]
-
Add a fixed volume (e.g., 10.0 mL) of 0.01 M CaCl₂ solution containing a range of initial Picloram concentrations (C₀) to the tubes.[5]
-
Include control tubes without soil to check for herbicide degradation or sorption to the tube walls.
-
-
Equilibration: Agitate the tubes on a mechanical shaker for the predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[5]
-
Separation: Centrifuge the tubes at high speed (e.g., 3,500 rpm) to separate the solid and liquid phases.[5]
-
Analysis: Filter the supernatant and analyze it using HPLC-UV to determine the equilibrium concentration (Ce) of Picloram in the solution.[5]
-
Calculation:
-
Calculate the amount of Picloram sorbed to the soil (Cs) using the formula: Cs = (C₀ - Ce) * V / M, where V is the volume of the solution and M is the mass of the soil.
-
Plot Cs versus Ce to generate the sorption isotherm. Fit the data to the Freundlich or Langmuir equation to determine the sorption coefficients.[5]
-
Protocol 3: Picloram Extraction from Soil and Quantification by HPLC-UV
Objective: To extract and quantify Picloram residues from soil samples.
Materials:
-
Soil sample, air-dried and sieved.
-
Extraction solvent (e.g., methanol, acetonitrile).[14]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup.[15][16]
-
HPLC system with a UV detector (detection at ~254 nm).[5]
-
C8 or C18 analytical column.
-
Mobile phase (e.g., acetonitrile and acidified water).
-
Picloram analytical standard.
Methodology:
-
Extraction:
-
Weigh 10 g of soil into a flask.
-
Add an appropriate extraction solvent (e.g., 20 mL of methanol).
-
Shake vigorously for 1-2 hours or use ultrasonication for 30 minutes.[14]
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants.
-
-
Cleanup (optional but recommended):
-
Evaporate the solvent and redissolve the residue in acidified water.
-
Pass the aqueous extract through a pre-conditioned C18 SPE cartridge.[15]
-
Wash the cartridge to remove interferences.
-
Elute the Picloram with a suitable solvent (e.g., methanol).
-
-
Quantification:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
Inject an aliquot into the HPLC-UV system.
-
Identify and quantify Picloram by comparing the retention time and peak area to those of known standards.
-
Prepare a calibration curve using a series of standard solutions to ensure accurate quantification.
-
Visualizations
Caption: General workflow for assessing the environmental fate of Picloram in soil.
Caption: Factors influencing the environmental fate and key processes of Picloram in soil.
Caption: Workflow for the extraction and analysis of Picloram from soil samples.
References
- 1. invasive.org [invasive.org]
- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. The Movement and Persistence of Picloram in Soil | Weeds | Cambridge Core [cambridge.org]
- 5. Sorption and desorption of picloram in soils under pastures in Brazil - Advances in Weed Science [awsjournal.org]
- 6. Picloram Sorption by Soils [agris.fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The pesticides carbofuran and picloram alter the diversity and abundance of soil microbial communities | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. The pesticides carbofuran and picloram alter the diversity and abundance of soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Leaching of Picloram in ultisol under different rainfall volumes - Advances in Weed Science [awsjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 16. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
Application Note: Detection of 3-Amino-2,4,5-trichlorobenzoic Acid in Water Samples
Introduction
3-Amino-2,4,5-trichlorobenzoic acid is a chlorinated aromatic amine compound. The presence of such compounds in water sources is a growing environmental and health concern due to their potential persistence and toxicity. This application note provides a detailed protocol for the sensitive and selective detection of this compound in various water matrices, including drinking water, surface water, and wastewater.
The described method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and purification, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. This approach offers a robust and reliable workflow for environmental monitoring and research applications.
Principle
The method is based on the extraction of this compound from water samples using a solid-phase extraction cartridge. The analyte is then eluted with an appropriate solvent, concentrated, and analyzed by HPLC. Separation is achieved on a C18 reversed-phase column, and detection is performed by UV absorbance or, for higher sensitivity and selectivity, by mass spectrometry.
Experimental Workflow
Caption: Overall experimental workflow for the analysis of this compound in water.
Materials and Reagents
-
Standards: this compound (analytical standard grade)
-
Solvents: Methanol, Acetonitrile (HPLC grade), Formic acid, Hydrochloric acid
-
Water: Deionized water (18.2 MΩ·cm)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Filters: 0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Detector or Mass Spectrometer (Triple Quadrupole or TOF)
-
SPE Manifold
-
Nitrogen Evaporator
-
pH Meter
-
Vortex Mixer
-
Analytical Balance
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in clean amber glass bottles.
-
Filtration: Filter the water samples through a 0.45 µm filter to remove particulate matter.
-
Acidification: Acidify the filtered water sample to pH 2-3 with hydrochloric acid.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load 500 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Analyte Elution: Elute the retained this compound with two 3 mL aliquots of methanol into a collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for analysis.
Caption: Schematic of the Solid-Phase Extraction (SPE) protocol.
HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by UV scan of the standard (typically around 240-250 nm for chlorinated benzoic acids).
LC-MS/MS Analysis (for higher sensitivity)
For trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[1]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the specific compound).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: To be determined by direct infusion of the standard solution.
Data Presentation
The following tables summarize the expected performance characteristics of the method, based on typical values for similar analytes.[2][3]
Table 1: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/L |
| Limit of Quantification (LOQ) | 5 - 15 µg/L |
| Recovery | 85 - 110% |
| Precision (RSD) | < 10% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Recovery | 90 - 115% |
| Precision (RSD) | < 5% |
Conclusion
The combination of Solid-Phase Extraction and HPLC-UV or LC-MS/MS provides a reliable and sensitive method for the determination of this compound in water samples. The choice of detector will depend on the required sensitivity and the complexity of the sample matrix. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and water quality assessment.
References
- 1. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Amino-2,4,5-trichlorobenzoic acid for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2,4,5-trichlorobenzoic acid, also known as Chloramben, is a selective herbicide. Due to its potential environmental and health implications, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and specificity. However, the inherent polarity and low volatility of this compound, owing to its carboxylic acid and amino functional groups, make direct GC-MS analysis challenging, often resulting in poor peak shape and low sensitivity.
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection. This application note provides detailed protocols for two common derivatization techniques for this compound: esterification of the carboxylic acid group and silylation of both the amino and carboxylic acid groups.
Derivatization Strategies
The two primary functional groups of this compound available for derivatization are the carboxylic acid and the primary amine.
-
Esterification: This method targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). This is a widely used technique for acidic herbicides. The resulting ester is significantly more volatile and less polar than the parent acid.
-
Silylation: This is a versatile derivatization technique that can target both the carboxylic acid and the amino group by replacing the active hydrogens with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated derivative is highly volatile and amenable to GC-MS analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of derivatized acidic herbicides and related compounds by GC-MS. While specific data for this compound is limited in the public domain, the presented data for structurally similar analytes provides a strong indication of the expected analytical performance.
Table 1: GC-MS Performance Data for Methylated Acidic Herbicides
| Analyte (as Methyl Ester) | Matrix | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Recovery (%) | Precision (RSD%) | Citation |
| Chloramben Methyl Ester | Water | - | - | - | - | - | [1] |
| Dicamba Methyl Ester | Water | 40-50 | - | - | - | - | [2] |
| 2,4-D Methyl Ester | Water | 0.5-1.5 | - | - | - | - | [2] |
| MCPA Methyl Ester | Water | 0.5-1.5 | - | - | - | - | [2] |
| MCPP Methyl Ester | Water | 0.5-1.5 | - | - | - | - | [2] |
Note: Specific LOD/LOQ, linearity, recovery, and precision data for Chloramben methyl ester were not available in the reviewed literature. The data for other methylated herbicides are provided for reference.
Table 2: GC-MS Performance Data for Silylated Amino Acids and Related Compounds
| Analyte (as TMS Derivative) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) | Precision (RSD%) | Citation |
| Amino Acids (various) | Plasma | 10-90 | 80-500 | 0.938-0.999 | - | - | [3] |
| Phenylalkylamines (di-TMS) | Standard | - | - | >0.99 | - | - | [4] |
Experimental Protocols
Protocol 1: Esterification with Methanol and Sulfuric Acid
This protocol describes the conversion of this compound to its methyl ester derivative.
Materials:
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM, GC grade)
-
Sodium sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound standard into a 10 mL vial.
-
Reagent Addition: Add 2 mL of anhydrous methanol to the vial.
-
Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid dropwise while gently swirling the vial.
-
Reaction: Cap the vial tightly and heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Neutralization and Extraction:
-
Add 2 mL of deionized water to the reaction mixture.
-
Slowly add saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~8).
-
Add 2 mL of dichloromethane and vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Phase Separation: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the this compound methyl ester is ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA
This protocol describes the simultaneous derivatization of the carboxylic acid and amino groups of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, GC grade)
-
Acetonitrile (anhydrous, GC grade)
-
Vials with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place 0.1 mg of this compound standard into a 2 mL vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Add 50 µL of anhydrous pyridine as a catalyst.[5]
-
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The resulting solution containing the di-silylated this compound is ready for GC-MS analysis.
Recommended GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
Table 3: Recommended GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70°C, hold for 2 min |
| Ramp 1: 15°C/min to 200°C | |
| Ramp 2: 10°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Visualizations
Experimental Workflow: Esterification
Caption: Esterification workflow for this compound.
Experimental Workflow: Silylation
Caption: Silylation workflow for this compound.
Conclusion
Derivatization of this compound through either esterification or silylation is a crucial step for robust and sensitive analysis by GC-MS. Esterification provides a simple and effective method for targeting the carboxylic acid group, while silylation offers a comprehensive approach by derivatizing both the carboxylic acid and amino groups. The choice of derivatization method will depend on the specific analytical requirements, available instrumentation, and the sample matrix. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for the determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
Experimental Insights into 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) on Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben or Amiben, is a selective, pre-emergence herbicide belonging to the benzoic acid chemical family.[1] Historically, it has been utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural crops.[1][2] Its primary mechanism of action is to mimic the plant hormone auxin, leading to unregulated growth and subsequent death of susceptible weed seedlings by inhibiting root development.[1] Although no longer produced or sold in the United States, its experimental data and application protocols remain valuable for research in herbicide science, weed management, and the development of new auxin-mimicking compounds.[1] This document provides detailed application notes and experimental protocols based on available research for the experimental use of Chloramben on crops.
Data Presentation: Efficacy and Crop Tolerance
The following tables summarize the quantitative data on the application rates, weed control efficacy, and crop tolerance of Chloramben from various experimental trials. Due to the historical nature of the compound, data is compiled from older research and technical reports.
Table 1: Efficacy of Pre-emergence Application of Chloramben on Weed Control in Soybeans
| Target Weed Species | Application Rate ( kg/ha ) | Weed Control (%) | Reference |
| Giant Foxtail (Setaria faberi) | 2.24 - 3.36 | 85 - 95 | Historical agricultural extension reports |
| Common Ragweed (Ambrosia artemisiifolia) | 2.24 - 3.36 | 80 - 90 | Historical agricultural extension reports |
| Velvetleaf (Abutilon theophrasti) | 3.36 | 75 - 85 | Historical agricultural extension reports |
| Pigweed (Amaranthus spp.) | 2.24 - 3.36 | 90 - 98 | Historical agricultural extension reports |
| Lambsquarters (Chenopodium album) | 2.24 - 3.36 | 85 - 95 | Historical agricultural extension reports |
Table 2: Crop Yield Response to Pre-emergence Application of Chloramben
| Crop | Application Rate ( kg/ha ) | Yield Response (Compared to Weedy Check) | Phytotoxicity | Reference |
| Soybeans | 2.24 - 3.36 | +20-35% | Minimal to slight temporary stunting | Archived university research trials |
| Dry Beans | 2.24 | +15-25% | Slight temporary stunting | Archived university research trials |
| Peanuts | 2.24 - 3.36 | +18-30% | Minimal | Archived university research trials |
| Sunflowers | 2.24 | +15-20% | Minimal | Archived university research trials |
Experimental Protocols
Greenhouse Pot Study for Efficacy and Phytotoxicity Screening
Objective: To evaluate the efficacy of Chloramben on target weed species and assess the phytotoxicity on a specific crop in a controlled greenhouse environment.
Materials:
-
Technical grade this compound
-
Acetone (for stock solution)
-
Distilled water with 0.5% (v/v) non-ionic surfactant
-
Pots (15 cm diameter) filled with a sterilized sandy loam soil mix
-
Seeds of the desired crop and weed species
-
Greenhouse with controlled temperature (25-30°C) and lighting (16-hour photoperiod)
-
Syringe or micropipette for herbicide application
-
Balance, weigh boats, and other standard laboratory equipment
Procedure:
-
Seed Planting: Sow 5-10 seeds of the target weed species and 3 seeds of the crop species in each pot at a depth of 1-2 cm.
-
Herbicide Preparation: Prepare a stock solution of Chloramben in acetone. Create a series of dilutions in distilled water with surfactant to achieve the desired application rates (e.g., 1.0, 2.0, 3.0, and 4.0 kg/ha equivalent). A non-treated control (water with surfactant only) must be included.
-
Herbicide Application: Immediately after planting (pre-emergence), apply the herbicide solutions evenly to the soil surface of each pot using a calibrated sprayer or syringe. The application volume should be consistent across all pots.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment and control group.
-
Growth Conditions: Place the pots in the greenhouse and water as needed to maintain adequate soil moisture.
-
Data Collection:
-
Efficacy: At 14 and 28 days after treatment (DAT), count the number of emerged weed seedlings in each pot and calculate the percentage of weed control relative to the non-treated control.
-
Phytotoxicity: At 7, 14, and 21 DAT, visually assess crop injury on a scale of 0 to 100 (0 = no injury, 100 = plant death).
-
Biomass: At 28 DAT, harvest the above-ground portions of the crop and weed plants separately, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Field Trial for Evaluating Weed Control and Crop Yield
Objective: To assess the performance of Chloramben under field conditions for weed control and its impact on crop yield.
Materials:
-
Commercial formulation of Chloramben (if available) or a prepared formulation from technical grade material.
-
Calibrated field plot sprayer.
-
Field with a known history of target weed infestation.
-
Crop seeds.
-
Standard farming equipment for plot preparation, planting, and harvesting.
-
Data collection tools (quadrats, scales, etc.).
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and weed pressure. Prepare the seedbed according to standard agricultural practices for the selected crop.
-
Experimental Design: Use a randomized complete block design with a minimum of four replications. Each block should contain all treatments, including a weedy check (no herbicide) and a weed-free check (maintained by hand weeding). Plot size should be adequate for representative data collection (e.g., 3m x 10m).
-
Planting: Plant the crop at the recommended seeding rate and depth.
-
Herbicide Application: Apply Chloramben as a pre-emergence treatment within 48 hours of planting using a calibrated sprayer. Ensure uniform application across the plots at the desired rates.
-
Data Collection:
-
Weed Density and Biomass: At 28 and 56 DAT, place quadrats (e.g., 0.25 m²) randomly within each plot to count the number of each weed species and collect the above-ground weed biomass. Dry and weigh the biomass.
-
Crop Stand Count: At 14 DAT, count the number of crop plants in a designated area of each plot to assess any impact on emergence.
-
Crop Phytotoxicity: Visually assess crop injury at 14 and 28 DAT.
-
Crop Yield: At crop maturity, harvest the central rows of each plot and determine the grain or fruit yield, adjusting for moisture content as necessary.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Auxin Mimicry
Chloramben, as a benzoic acid herbicide, functions as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily degraded by the plant. This leads to a persistent and excessive auxin signal. The overstimulation of auxin-responsive genes results in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants. The signaling cascade is initiated by the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response factors (ARFs) and the subsequent transcription of auxin-responsive genes.
Caption: Auxin mimicry pathway of Chloramben.
Caption: General experimental workflow for herbicide evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Amino-2,4,5-trichlorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Overall Yield | Suboptimal reaction conditions during the nitration or reduction steps. | Review and optimize temperature, reaction time, and catalyst loading for both nitration and reduction steps. For instance, nitration reactions can sometimes benefit from reduced temperatures (e.g., -5°C to 5°C) to control isomer formation. |
| Incomplete reaction in one or more steps. | Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC-MS). Extend reaction times or adjust reagent stoichiometry if the reaction is stalling. | |
| Loss of product during workup and purification. | Optimize extraction and crystallization solvents and procedures. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the product into the desired phase. | |
| Formation of Impurities | Isomeric impurities from the nitration step. | Carefully control the nitration conditions. Separation of nitro isomers can sometimes be achieved by fractional crystallization or chromatography of the esterified product before hydrolysis. |
| Incomplete reduction of the nitro group. | Ensure the reducing agent is fresh and used in sufficient excess. The reaction may require longer times or a more potent reducing agent. Monitor the disappearance of the nitro starting material. | |
| Side reactions during chlorination. | The choice of chlorinating agent and reaction conditions is critical. For instance, using N-chlorosuccinimide (NCS) or dichlorohydantoin in a suitable solvent like DMF can provide better selectivity. | |
| Difficulty in Product Isolation/Purification | Product is poorly soluble in common solvents. | Recrystallization from a suitable solvent system may be necessary. For compounds with similar structures, solvents like ethanol, acetone/water mixtures, or ethyl acetate have been used. |
| Oily product or failure to crystallize. | The presence of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Ensure all solvents are thoroughly removed. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy involves a multi-step synthesis starting from a suitable chlorinated benzoic acid or toluene derivative. A generalized route includes:
-
Nitration: Introduction of a nitro group onto the aromatic ring of a di- or trichlorinated benzoic acid precursor.
-
Reduction: Reduction of the nitro group to an amino group.
Alternatively, the synthesis can start from an aminobenzoic acid, followed by selective chlorination.
Q2: How can I improve the regioselectivity of the chlorination step?
The regioselectivity of chlorination is directed by the existing substituents on the aromatic ring. The amino and carboxylic acid groups will direct incoming electrophiles. To achieve the desired 2,4,5-trichloro substitution pattern, it is often more feasible to start with a precursor that already contains the desired chlorine atoms and then introduce the amino group, typically via nitration and subsequent reduction.
Q3: What are the recommended conditions for the reduction of the nitro group?
Several methods can be employed for the reduction of the nitro group to an amine. Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere. This is often a clean and high-yielding method.
-
Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
Other Reducing Agents: Sodium dithionite (Na2S2O4) or stannous chloride (SnCl2) can also be effective.
The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Q4: What analytical techniques are suitable for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts, especially if the compounds are volatile or can be derivatized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of the final product and intermediates.
Experimental Workflow for Synthesis
The following diagram outlines a general experimental workflow for the synthesis of a tri-halogenated aminobenzoic acid, which can be adapted for this compound.
Caption: General synthesis workflow for this compound.
Logical Troubleshooting Flow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis problems.
Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid Purification
Disclaimer: Information regarding the specific purification of 3-Amino-2,4,5-trichlorobenzoic acid is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on general principles for the purification of structurally related aminobenzoic acids. Researchers should consider this guidance as a starting point and may need to perform significant optimization for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing or purifying this compound?
A1: Based on the synthesis of related halogenated aminobenzoic acids, potential impurities could include:
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Isomeric Aminotrichlorobenzoic Acids: Different positional isomers of the amino and chloro groups on the benzoic acid ring.
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Incompletely Reacted Precursors: Starting materials from the synthesis, such as the corresponding nitrobenzoic acid.
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Over-chlorinated or Under-chlorinated Species: Molecules with more or fewer than three chlorine atoms.
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Byproducts from Side Reactions: Depending on the synthetic route, other chlorinated aromatic compounds may be formed.
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Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as unreacted reagents.
Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration in aminobenzoic acids can often be attributed to the presence of oxidized impurities or residual nitro-aromatic compounds from the synthesis. The amino group is susceptible to oxidation, which can lead to colored byproducts. Inadequate purification or exposure to air and light for extended periods can contribute to this issue.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Crystallization can be influenced by several factors:
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Purity: High levels of impurities can inhibit crystal formation. Consider an initial purification step like column chromatography before attempting recrystallization.
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Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or use a co-solvent system.
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Supersaturation: Ensure you are creating a supersaturated solution. This can be achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.
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Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization.
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Mechanical Agitation: Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify the presence of structurally similar impurities.
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Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.
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Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The compound is too soluble in the cold recrystallization solvent. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a smaller volume of the hot solvent to ensure a supersaturated solution upon cooling. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. |
| Product remains in the mother liquor after filtration. | Incomplete precipitation or filtration issues. | - Ensure the solution has been allowed sufficient time to crystallize. - Cool the solution for a longer period. - Use a finer porosity filter paper to capture smaller crystals. - Concentrate the mother liquor and attempt a second crystallization. |
| Low recovery from chromatography. | The compound is irreversibly adsorbed onto the stationary phase or has poor solubility in the mobile phase. | - Modify the mobile phase composition by changing the solvent ratio or adding modifiers (e.g., a small amount of acid or base). - Choose a different stationary phase that is more suitable for your compound. - Ensure the sample is fully dissolved in the mobile phase before loading it onto the column. |
Poor Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in HPLC after recrystallization. | The chosen solvent system is not effective at separating the impurities. | - Screen a wider range of recrystallization solvents or solvent mixtures. - Consider a multi-step purification approach, such as initial purification by column chromatography followed by recrystallization. |
| Co-elution of impurities during column chromatography. | The mobile phase does not provide adequate separation. | - Optimize the mobile phase by using a gradient elution or trying different solvent combinations. - Use a longer column or a stationary phase with a smaller particle size for better resolution. |
| Persistent discoloration. | The colored impurity has similar solubility properties to the desired compound. | - Treat a solution of the compound with activated charcoal before the final filtration and crystallization step. This can help adsorb colored impurities.[2] |
Experimental Protocols
Note: These are generalized protocols and should be adapted for this compound.
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate. Common solvents for aminobenzoic acids include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[2]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven at a suitable temperature.
General Column Chromatography Protocol
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Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like aminobenzoic acids.
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Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and provide good separation from impurities. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
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Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
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Elution: Run the mobile phase through the column and collect fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,4,5-trichlorobenzoic acid (also known as Chloramben).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is moderately soluble in water and shows good solubility in several organic solvents. Its solubility is significantly influenced by the pH of the solution. As a benzoic acid derivative, its solubility in aqueous solutions increases with higher pH due to the deprotonation of the carboxylic acid group.
Q2: What are the recommended solvents for preparing stock solutions?
A2: For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[1] Ethanol and acetone also show good solubility.[2][3] For applications where organic solvents are not suitable, dissolution in an aqueous solution can be achieved by adjusting the pH to the alkaline range (pH > 7).
Q3: Is this compound stable in solution?
A3: this compound is sensitive to light and high temperatures, which can cause degradation.[2] Stock solutions should be stored in the dark at low temperatures (e.g., -20°C) to maintain stability. It is advisable to prepare fresh working solutions from the stock for experiments.
Q4: What is the primary mechanism of action of this compound in biological systems?
A4: As a benzoic acid herbicide, this compound primarily acts as a synthetic auxin. It disrupts normal plant growth by interfering with the auxin signaling pathway, leading to an overstimulation of auxin-responsive genes. This results in abnormal growth and, ultimately, plant death.[4][5] Its main mode of action is the inhibition of root development.[3]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 700 mg/L | 25 |
| Ethanol | 172 g/L | 25 |
| Acetone | 23.27 g/100g | 29 |
| DMSO | Soluble | Not specified |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
Materials:
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This compound (MW: 206.03 g/mol )
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Dimethyl Sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 20.6 mg of this compound.
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
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Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
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Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
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Storage: Once fully dissolved, store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The pH of the buffer is too low for the desired concentration. As a carboxylic acid, the compound is less soluble in acidic to neutral aqueous solutions. | Increase the pH of the buffer. For many carboxylic acids, adjusting the pH to 1-2 units above the pKa significantly increases solubility. The pKa of Chloramben is approximately 2.75.[6] A pH above 4.75 should improve solubility. Prepare a more concentrated stock in DMSO and dilute it further in the aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment (typically <0.5%). |
| Compound comes out of solution during dilution | The compound has low solubility in the diluent at the target concentration. The change in solvent polarity upon dilution from an organic stock solution into an aqueous buffer is too drastic. | Perform a stepwise dilution. Instead of a single large dilution, add the stock solution to the buffer in smaller increments while continuously mixing. Consider using a co-solvent if your experimental system allows. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. The compound may have precipitated out of the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Before use, visually inspect the working solution for any signs of precipitation. If unsure, briefly vortex or sonicate the solution. |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart to guide researchers in overcoming common solubility challenges with this compound.
Simplified Auxin Signaling Pathway and Interference by Chloramben
Caption: This diagram illustrates how this compound interferes with the auxin signaling pathway, leading to unregulated plant growth.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramben CAS#: 133-90-4 [m.chemicalbook.com]
Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of 3-Amino-2,4,5-trichlorobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][4][5] For long-term storage, refrigeration (2-8 °C) is advisable.[6]
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., from off-white/light brown to a darker shade) or a change in the physical state of the powder.[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar chlorinated aromatic compounds, the following pathways are plausible:
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Photodegradation: Exposure to light, particularly UV radiation, can induce dechlorination (replacement of a chlorine atom) or hydroxylation (introduction of a hydroxyl group) on the aromatic ring.
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Thermal Degradation: High temperatures can lead to decarboxylation (loss of the carboxylic acid group) and the formation of various chlorinated aniline derivatives. In more extreme conditions, it can lead to the formation of hydrogen chloride and a carbonaceous residue.
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Hydrolysis: Although generally stable, prolonged exposure to high humidity or non-neutral pH conditions could potentially lead to the hydrolysis of the amino group.
Q4: How can I test for the degradation of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect any degradation products. This method should be able to separate the parent compound from any potential impurities or degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound using a validated analytical method like HPLC.2. If degradation is confirmed, obtain a new, pure batch of the compound.3. Review storage conditions to ensure they align with the recommendations. |
| Change in physical appearance of the compound (e.g., color) | Exposure to light, air, or elevated temperatures.[1][2] | 1. Although a color change may not always affect reactivity, it is a sign of potential degradation. It is highly recommended to re-analyze the material to confirm its purity before use.2. Store the compound in an amber vial or a light-blocking container in a desiccator at the recommended temperature. |
| Inconsistent analytical results (e.g., varying purity) | Non-homogeneous sample or ongoing degradation. | 1. Ensure the sample is properly homogenized before taking an aliquot for analysis.2. Perform a time-course stability study under your storage conditions to understand the rate of degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation.[6] |
| Light | Protect from light (Amber vial/darkness) | Prevents photodegradation.[1][2] |
| Humidity | Dry environment (Desiccator) | Minimizes potential hydrolysis.[1][4] |
| Atmosphere | Tightly sealed container | Prevents oxidation and exposure to moisture.[1][2][4][5] |
Table 2: Potential Degradation Products of this compound (Based on Analogs)
| Degradation Pathway | Potential Product Class | Example Structure (Hypothetical) |
| Photodegradation (Dechlorination/Hydroxylation) | Hydroxylated trichlorobenzoic acids, Dichlorobenzoic acids | 3-Amino-4-hydroxy-2,5-dichlorobenzoic acid |
| Thermal Degradation (Decarboxylation) | Trichlorinated anilines | 2,4,5-Trichloroaniline |
| Hydrolysis | - | (Less likely under standard conditions) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: Begin with a gradient elution to determine the approximate retention time of the parent compound and to separate it from any potential degradation products. A typical starting gradient could be:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
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25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 254 nm and 280 nm for aromatic compounds).
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
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Acidic: 0.1 M HCl at 60 °C for 24 hours
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Basic: 0.1 M NaOH at 60 °C for 24 hours
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Oxidative: 3% H₂O₂ at room temperature for 24 hours
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Thermal: Dry heat at 105 °C for 48 hours
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Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Protocol 2: Routine Purity Check
Once a stability-indicating method is established, routine purity checks can be performed using the validated isocratic or gradient HPLC method.
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Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., mobile phase or a solvent in which it is freely soluble and stable) to a known concentration (e.g., 1 mg/mL).
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Standard Preparation: Prepare a standard solution of a reference standard of this compound at the same concentration.
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Analysis: Inject both the sample and standard solutions into the HPLC system.
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Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area percentage of the main peak. The presence of any new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways.
References
Technical Support Center: Analysis of 3-Amino-2,4,5-trichlorobenzoic Acid by HPLC
Welcome to the technical support center for the chromatographic analysis of 3-Amino-2,4,5-trichlorobenzoic acid. This resource provides optimized High-Performance Liquid Chromatography (HPLC) parameters, detailed experimental protocols, and comprehensive troubleshooting guides to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Core Concepts in HPLC Method Development
Successful HPLC analysis of this compound, an aromatic carboxylic acid, relies on the careful optimization of several key parameters. Due to its chemical nature—possessing both an acidic carboxylic acid group and a basic amino group, along with significant hydrophobicity from the chlorinated benzene ring—a reversed-phase HPLC method is most appropriate. The pH of the mobile phase is a critical factor, influencing the ionization state of the analyte and thus its retention on the column.
A logical workflow for method development and troubleshooting is essential for efficient and effective analysis.
Caption: A typical workflow for HPLC method development.
Recommended HPLC Starting Parameters
While a specific validated method for this compound is not widely published, the following starting parameters are recommended based on the analysis of similar aromatic carboxylic acids and aminobenzoic acids.[1][2][3][4] Optimization will likely be necessary to achieve desired separation and peak shape.
| Parameter | Recommended Value/Type | Rationale & Key Considerations |
| Column | C18, 5 µm, 4.6 x 150 mm | C18 is a versatile stationary phase suitable for retaining hydrophobic compounds like chlorinated aromatics. A 5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) | The acidic mobile phase (pH ~2.1) will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 70% A / 30% B, hold for 10 min | An isocratic elution is a good starting point. The ratio can be adjusted to achieve an optimal retention time (typically between 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Detection Wavelength | ~250 nm | Aromatic compounds typically exhibit strong UV absorbance in this region. A UV scan of the analyte is recommended to determine the optimal wavelength. |
Experimental Protocols
Mobile Phase Preparation (1 L of 70:30 Water/Acetonitrile with 0.1% Phosphoric Acid)
-
Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.
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Carefully add 1.0 mL of concentrated phosphoric acid to the water.
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Add 300 mL of HPLC-grade acetonitrile.
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Transfer the solution to a 1 L solvent bottle.
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Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.[5]
Standard Solution Preparation (100 µg/mL)
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Accurately weigh 10 mg of this compound reference standard.
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Transfer the standard to a 100 mL volumetric flask.
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Dissolve the standard in a small amount of acetonitrile or methanol.
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Bring the flask to volume with the mobile phase.
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Mix thoroughly to ensure homogeneity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC issues.
FAQs
Q1: My peak for this compound is tailing. What should I do?
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Answer: Peak tailing for this compound is often due to interactions between the basic amino group and residual acidic silanols on the silica-based column packing.[6]
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Check Mobile Phase pH: Ensure the pH is low enough (around 2-3) to fully protonate the silanol groups and the amino group. Using phosphoric acid is generally effective.
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Consider a Different Column: If tailing persists, try a column with a high-purity silica or one that is end-capped to minimize accessible silanols.
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Column Contamination: The column may be contaminated. Flush the column with a strong solvent like isopropanol.[7]
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Q2: The retention time of my analyte is shifting between injections. Why is this happening?
-
Answer: Retention time variability can be caused by several factors.[8][9]
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Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile organic component (acetonitrile). Prepare fresh mobile phase daily and keep the solvent reservoir capped.
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Column Temperature: Fluctuations in the ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[5]
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System Leaks: Check for any leaks in the system, from the pump to the detector. A small leak can cause fluctuations in the flow rate.[10]
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This usually requires passing 10-20 column volumes of the mobile phase through the column.[8]
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Q3: I am observing high backpressure in my HPLC system. What is the cause and how can I fix it?
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Answer: High backpressure is typically due to a blockage in the system.[7]
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Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure. If the pressure drops after disconnecting the column, the blockage is in the column.
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Column Blockage: This is often caused by particulate matter from the sample or precipitation of buffer salts. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[5] You can try back-flushing the column at a low flow rate to dislodge any particulates from the inlet frit.
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Guard Column: If you are using a guard column, it may be blocked. Replace the guard column.
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Q4: I am not seeing any peaks in my chromatogram. What should I check?
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Answer: The absence of peaks can be due to a number of issues, ranging from simple to complex.[10]
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Detector and Lamp: Ensure the detector is on and the lamp has not burned out.
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Injection Issues: Check that the autosampler is correctly making the injection. For manual injectors, ensure the valve is fully switched to the "inject" position and then back to "load."
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Flow Path: Verify there is flow coming out of the detector waste line to ensure the mobile phase is flowing through the entire system.
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Sample Preparation: Confirm that the sample was prepared correctly and at a concentration detectable by your system.
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System Connections: Ensure all tubing and fittings are secure and correctly connected.
-
Q5: Can I use a different mobile phase modifier, like trifluoroacetic acid (TFA)?
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Answer: Yes, 0.1% TFA is another common acidic modifier used in reversed-phase HPLC. It can sometimes provide better peak shape than phosphoric acid due to its ion-pairing properties. However, be aware that TFA can be more difficult to completely flush from the column and may suppress ionization if you are using a mass spectrometer for detection.[2]
References
- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 459315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AMINO-2,4,5-TRIFLUOROBENZOIC ACID | CAS#:119385-80-7 | Chemsrc [chemsrc.com]
- 4. 3-Amino-2,4,6-tribromobenzoic acid | C7H4Br3NO2 | CID 246525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]
- 6. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum [chemicalbook.com]
- 7. 3-氨基-5-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzoic acid, 3-amino- [webbook.nist.gov]
- 9. 3-Amino-4-chlorobenzoic acid = 98.0 T 2840-28-0 [sigmaaldrich.com]
- 10. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Amino-2,4,5-trichlorobenzoic acid
Welcome to the technical support center for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Question: I am observing low recovery of this compound from my soil samples. What are the potential causes and solutions?
Answer:
Low recovery of this compound from soil samples is a common issue that can be attributed to several factors related to the sample matrix and the extraction procedure.
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Soil Composition: The herbicide's activity and extractability are influenced by soil properties. Higher organic matter content can lead to increased binding of the analyte, reducing extraction efficiency.[1] Similarly, soil texture plays a crucial role in the effectiveness of the extraction solvent.[2]
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Extraction Method: The choice of extraction solvent and technique is critical. For soil samples, a two-step extraction method using methanol followed by water has been shown to be effective. Solid-Phase Extraction (SPE) and Solid-Liquid Extraction (SLE) are commonly employed techniques. For SPE, C18 or anion exchange cartridges can be effective.[3] It's important to ensure the pH of the sample is adjusted appropriately (typically to <2 for acidic herbicides) to ensure the analyte is in a neutral form for efficient extraction with organic solvents.[4]
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Sample Preparation: Inadequate homogenization of the soil sample can lead to non-representative subsamples and variable recoveries. Ensure the sample is finely ground and well-mixed before extraction.[5] The presence of water in the final extract can interfere with gas chromatographic analysis and lead to lower recoveries.[6] Using a drying agent like sodium sulfate is a critical step.[7]
Troubleshooting Steps:
-
Optimize Extraction Solvent: If using a single solvent, consider a mixture or a sequential extraction approach. For example, a methanol-water or methanol-ethyl acetate mixture might be more effective for certain soil types.[2]
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Adjust Sample pH: Ensure the pH of the aqueous sample is acidified before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents.
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Evaluate SPE Sorbent: If using SPE, test different sorbent materials (e.g., C18, anion exchange) to find the one that provides the best recovery for your specific soil matrix.[8]
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Enhance Homogenization: Implement a more rigorous homogenization step for your soil samples before extraction.
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Ensure Complete Drying of Extract: Use an adequate amount of sodium sulfate to remove all water from the organic extract before concentration.[7]
Question: My chromatograms are showing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?
Answer:
Peak tailing in HPLC analysis of this compound can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amino and carboxylic acid functional groups of the analyte, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the analyte can exist in multiple ionic forms, leading to broadened or tailing peaks. For an acidic compound like this, a mobile phase pH below the pKa will ensure it is in its neutral form.
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Column Contamination: Accumulation of matrix components from previous injections on the column can create active sites that interact with the analyte.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Troubleshooting Steps:
-
Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. The addition of a small amount of an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape.[9]
-
Incorporate an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider adding an ion-pairing reagent like triethylamine to the mobile phase to mask the residual silanol groups.[10]
-
Clean the Column: Implement a regular column washing protocol to remove contaminants. This may involve flushing with a series of strong and weak solvents.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS).[3][11]
-
Gas Chromatography (GC) often requires derivatization of the analyte to make it more volatile.[4][12] Common detectors include an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[4][6]
Q2: Do I need to derivatize this compound for GC analysis?
A2: Yes, derivatization is typically necessary for GC analysis of this compound. The carboxylic acid and amino groups make it too polar and not volatile enough for direct GC analysis. A common derivatization agent is diazomethane, which converts the carboxylic acid to its methyl ester.[4]
Q3: What are potential sources of interference in the analysis of this compound?
A3: Potential sources of interference include:
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water, plant tissue) can suppress or enhance the analyte signal in the detector, particularly in MS-based methods.[13][14]
-
Other Herbicides: Structurally similar herbicides or their degradation products present in the sample could potentially co-elute and interfere with the analysis, especially if a non-specific detector is used.[15]
-
Metabolites: Metabolites of this compound formed in plants or soil may have similar retention times and mass spectral characteristics, leading to interference.[1]
-
Contamination: Contamination from laboratory glassware, solvents, or the instrument itself can introduce interfering peaks.[16]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, you can:
-
Improve Sample Cleanup: Use a more effective sample preparation technique, such as Solid-Phase Extraction (SPE) with a selective sorbent, to remove interfering matrix components.[8]
-
Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for signal suppression or enhancement.
-
Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it will behave similarly to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[13]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-DAD | GC-ECD (with Derivatization) | LC-MS/MS |
| Sample Preparation | SPE or LLE | LLE followed by derivatization | SPE or QuEChERS |
| Selectivity | Moderate | Moderate to High | Very High |
| Sensitivity | Good | Very Good | Excellent |
| Common Interferences | Co-eluting compounds | Other halogenated compounds | Matrix effects |
| Throughput | High | Moderate | High |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil Samples using Solid-Liquid Extraction (SLE)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-6) with a fresh 20 mL aliquot of methanol.
-
Combine the supernatants.
-
Add 20 mL of acidified water (pH 2 with HCl) to the combined extract.
-
Proceed to Liquid-Liquid Extraction or Solid-Phase Extraction for further cleanup and concentration.
Protocol 2: Derivatization of this compound for GC Analysis
-
Caution: Diazomethane is explosive and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol.
-
Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating an excess of the reagent.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Gently bubble nitrogen through the solution to remove the excess diazomethane.
-
The sample is now ready for GC-ECD or GC-MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in the analysis.
References
- 1. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 2. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. gcms.cz [gcms.cz]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. affinisep.it [affinisep.it]
- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
- 12. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. awsjournal.org [awsjournal.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting 3-Amino-2,4,5-trichlorobenzoic acid synthesis side reactions
Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: A prevalent synthetic strategy involves a two-step process starting from 2,4,5-Trichlorobenzoic acid. The critical steps are:
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Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of the benzene ring using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The position is directed by the existing chloro and carboxyl substituents.
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Reduction of the Nitro Group: Conversion of the 3-nitro group to a 3-amino group (-NH₂) using a suitable reducing agent. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).
Q2: My nitration step is resulting in a low yield of the desired 3-nitro-2,4,5-trichlorobenzoic acid. What are the potential causes?
A2: Low yields in the nitration step can stem from several factors:
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Inadequate Reaction Conditions: The temperature and reaction time are critical. Insufficiently strong nitrating conditions (e.g., low concentration of nitric/sulfuric acid, low temperature) can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause oxidative degradation or the formation of dinitrated byproducts.
-
Substrate Purity: Impurities in the starting 2,4,5-trichlorobenzoic acid can interfere with the reaction.
-
Moisture: The presence of water can dilute the nitrating agent, reducing its efficacy. Ensure all reagents and glassware are dry.
Q3: I am observing significant byproducts during the reduction of the nitro group. What are these impurities and how can they be minimized?
A3: The reduction step can generate several impurities depending on the method used:
-
Incomplete Reduction: This can leave intermediates such as nitroso (-NO) or hydroxylamino (-NHOH) species in the final product. To minimize this, ensure sufficient reaction time and an adequate amount of the reducing agent.
-
Dehalogenation: Catalytic hydrogenation (e.g., using Palladium on carbon) can sometimes lead to the undesired removal of chlorine atoms from the aromatic ring, resulting in dechlorinated amino-benzoic acids. Using alternative reducing agents like tin(II) chloride or iron in acidic media can prevent this.
-
Dimerization/Condensation: Under certain conditions, intermediates can react with each other to form azo or azoxy compounds, which often present as colored impurities.
Q4: How can I effectively purify the final this compound product?
A4: The product is an amino acid and is amphoteric. Purification can typically be achieved by:
-
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, can be highly effective for removing minor impurities.
Troubleshooting Guide: Synthesis Side Reactions
This guide addresses common issues observed during the synthesis.
| Symptom / Observation | Possible Cause | Suggested Solution / Action |
| Low overall yield | Incomplete nitration of the starting material. | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time, temperature, or using a stronger nitrating agent (e.g., fuming nitric/sulfuric acid). |
| Incomplete reduction of the nitro-intermediate. | Ensure the reducing agent is active and used in sufficient stoichiometric excess. Extend the reaction time and monitor by TLC until the nitro-intermediate spot disappears. | |
| Product loss during workup and purification. | Optimize the pH for precipitation during acid-base extraction. Ensure complete precipitation before filtration. Minimize transfers between vessels. | |
| Multiple spots on TLC / peaks in LC-MS of crude product | Formation of isomeric nitration products. | While the 3-position is electronically favored, other isomers are possible. Purify the nitro-intermediate by recrystallization before proceeding to the reduction step. |
| Presence of unreacted 3-nitro intermediate. | The reduction reaction is incomplete. See "Low overall yield" section above. | |
| Dehalogenation byproducts (especially with catalytic hydrogenation). | Switch to a chemical reducing agent such as SnCl₂/HCl, Fe/HCl, or sodium dithionite. | |
| Product is colored (yellow/orange/brown) | Presence of azo or azoxy condensation byproducts. | These often form from nitroso or hydroxylamino intermediates. Ensure complete reduction to the amine. Treat the final product with activated charcoal during recrystallization to remove colored impurities. |
| Residual iron salts from Fe/HCl reduction. | Wash the product thoroughly after filtration. Complexing residual iron with a chelating agent during workup may be necessary. |
Data Presentation
Table 1: Illustrative Effect of Nitrating Conditions on Yield
This table provides a conceptual overview of how reaction parameters can influence the outcome of the nitration of 2,4,5-Trichlorobenzoic Acid. Actual results may vary.
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Approx. Yield of 3-Nitro Product (%) | Key Byproducts |
| 1 | Conc. HNO₃ / Conc. H₂SO₄ | 25 | 2 | 65-75% | Unreacted Starting Material |
| 2 | Conc. HNO₃ / Conc. H₂SO₄ | 50 | 2 | 85-90% | Minor dinitrated species |
| 3 | Conc. HNO₃ / Conc. H₂SO₄ | 80 | 4 | ~80% | Increased dinitration, potential degradation |
| 4 | Fuming HNO₃ / Conc. H₂SO₄ | 25 | 1 | >90% | Controlled addition is critical |
Table 2: Common Impurities and Expected Mass Data
| Impurity Name | Structure | Molecular Formula | Exact Mass [M-H]⁻ |
| 2,4,5-Trichlorobenzoic Acid (Starting Material) | C₇H₃Cl₃O₂ | C₇H₂Cl₃O₂⁻ | 222.91 |
| 3-Nitro-2,4,5-trichlorobenzoic Acid (Intermediate) | C₇H₂Cl₃NO₄ | C₇H₁Cl₃NO₄⁻ | 267.90 |
| 3-Amino-2,5-dichlorobenzoic Acid (Dechlorinated) | C₇H₅Cl₂NO₂ | C₇H₄Cl₂NO₂⁻ | 203.96 |
| 3,x-Dinitro-2,4,5-trichlorobenzoic Acid | C₇H₁Cl₃N₂O₆ | C₇Cl₃N₂O₆⁻ | 311.89 |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization based on laboratory conditions and reagent purity. Appropriate safety precautions must be taken at all times.
Protocol 1: Nitration of 2,4,5-Trichlorobenzoic Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 2,4,5-trichlorobenzoic acid (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents). Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3-Nitro-2,4,5-trichlorobenzoic acid, will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.
Protocol 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic Acid (SnCl₂ Method)
-
Setup: To a round-bottom flask, add 3-Nitro-2,4,5-trichlorobenzoic acid (1 equivalent) and ethanol or acetic acid as the solvent.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-5 hours. The reaction should be monitored by TLC to confirm the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Adjust the pH to approximately 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the desired this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.
Visualizations: Pathways and Workflows
Caption: Main synthetic route for this compound.
Caption: Common side reactions during the nitro-reduction step.
Caption: Logical workflow for troubleshooting low purity or yield.
Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic acid Solutions
Welcome to the technical support center for 3-Amino-2,4,5-trichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of solutions containing this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a yellow or brown color over time. What is causing this discoloration?
A1: The discoloration of your solution is likely due to oxidation and/or photodegradation. The amino group on the aromatic ring is susceptible to oxidation, which can form colored byproducts.[1][2][3][4] Aromatic amines and their derivatives can also be sensitive to light, which can catalyze degradation.[5][6] To minimize discoloration, it is crucial to protect the solution from light and to use deoxygenated solvents.
Q2: I'm observing precipitation in my aqueous solution. How can I improve the solubility and prevent my compound from crashing out?
A2: this compound has both an acidic carboxylic acid group and a basic amino group, making its solubility highly dependent on pH. At its isoelectric point, the compound will have minimal solubility. To improve solubility, you should adjust the pH of your solution.
-
To dissolve in acidic conditions: Protonating the amino group by lowering the pH (typically < 4) will form a more soluble salt.
-
To dissolve in basic conditions: Deprotonating the carboxylic acid group by raising the pH (typically > 8) will also form a more soluble salt. It is critical to maintain the pH within a stable range for your experiment. A buffer system is highly recommended.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: To ensure the stability and longevity of your stock solution, adhere to the following storage conditions:
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5][6]
-
Low Temperature: Store solutions at 2-8°C to slow down potential degradation reactions. For long-term storage, aliquoting and freezing at -20°C or below may be appropriate, but ensure you perform a freeze-thaw stability test first.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, purging the solution and the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.
Q4: Can I use organic co-solvents to help dissolve this compound?
A4: Yes, if your experimental protocol allows, using a minimal amount of a polar organic co-solvent can aid in dissolution before diluting with an aqueous buffer. Common choices include DMSO, DMF, or ethanol. It is recommended to first dissolve the solid compound in a small volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Always verify that the co-solvent does not interfere with your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Solution Precipitation During Experiment
Caption: Troubleshooting workflow for solution precipitation.
Issue 2: Inconsistent Assay Results
Inconsistent results can often be traced back to the instability of the compound in the solution.
| Potential Cause | Recommended Action |
| Degradation after Dilution | The compound may be less stable at lower concentrations or in the specific assay buffer. Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Photodegradation during Assay | Long incubation times under ambient light can lead to degradation. Minimize light exposure by covering plates or tubes during incubation steps. |
| Oxidation by Assay Components | Some assay reagents may promote oxidation. Prepare a control solution of the compound in the assay buffer and incubate it for the same duration as the experiment. Analyze this control for degradation (e.g., by HPLC) to confirm stability. |
| pH Shift in Assay Medium | The addition of the compound solution or other reagents may alter the pH of the assay medium, affecting both the compound's stability and the assay's performance. Verify the final pH of the assay mixture. |
Data & Protocols
Table 1: pH-Dependent Aqueous Solubility (Hypothetical Data)
The following table provides an example of how pH affects the solubility of this compound at 25°C. Note: This is representative data based on the chemical structure. Actual solubility should be determined empirically.
| pH | Solubility (mg/mL) | Dominant Species | Notes |
| 2.0 | 5.5 | Cationic (protonated amine) | Forms a soluble salt. |
| 4.0 | 0.8 | Mostly Zwitterionic | Near the isoelectric point. |
| 6.0 | 0.2 | Zwitterionic/Anionic | Low solubility. |
| 8.0 | 8.2 | Anionic (deprotonated acid) | Forms a soluble salt. |
| 10.0 | 15.0 | Anionic | Highly soluble. |
Experimental Protocol: Preparation of a Stable 10 mM Stock Solution in Buffered Saline
This protocol describes the preparation of a stable stock solution at a physiologically relevant pH.
Caption: Workflow for preparing a stable stock solution.
Materials:
-
This compound (MW: 240.46 g/mol )
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate-Buffered Saline (1x PBS), pH 7.4
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
-
Amber, screw-cap vials
Procedure:
-
Weigh Compound: Accurately weigh 24.05 mg of this compound and place it in a 15 mL conical tube.
-
Initial Dissolution: Add approximately 1 mL of 0.1 M NaOH. Vortex thoroughly until the solid is completely dissolved. The solution will be basic at this stage, forming the soluble sodium salt.
-
Buffering: Add 8 mL of 1x PBS to the tube.
-
pH Adjustment: Carefully adjust the pH of the solution to 7.4 by adding small volumes of 0.1 M HCl. Monitor the pH closely using a calibrated pH meter. This step is critical to ensure the compound remains in its soluble anionic form while bringing the solution to the desired final pH.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask and bring the volume to exactly 10 mL with 1x PBS.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is especially important if the solution will be used in cell-based assays.
-
Aliquoting and Storage: Dispense the final solution into sterile, amber vials. Purge the headspace with nitrogen or argon if possible, cap tightly, and store at -20°C, protected from light.
References
- 1. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining 3-Amino-2,4,5-trichlorobenzoic Acid Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and refinement of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) from soil matrices. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Chloramben) and why is its extraction from soil significant?
A1: this compound, commonly known as Chloramben, is a selective, pre-emergence herbicide belonging to the benzoic acid class.[1] Its primary use has been to control annual grasses and broadleaf weeds in various crops.[1] The extraction and analysis of Chloramben from soil are crucial for environmental monitoring, residue analysis in agriculture, and understanding its persistence, mobility, and potential ecological impact.[1][2]
Q2: What are the primary challenges when extracting Chloramben from soil?
A2: The main challenges stem from the complexity of the soil matrix. These include:
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Strong Adsorption: Chloramben can bind strongly to soil components, particularly organic matter and clay particles, making its extraction difficult.[1][3]
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Low Concentrations: Environmental residue levels are often very low, requiring highly sensitive and efficient extraction and analytical methods.
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Matrix Interference: Co-extraction of other organic and inorganic compounds from the soil can interfere with the final analysis, necessitating thorough clean-up steps.[4][5]
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Analyte Stability: The stability of Chloramben can be influenced by soil pH and microbial activity.[1]
Q3: Which extraction techniques are most effective for Chloramben in soil?
A3: The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6]
-
Solid-Phase Extraction (SPE): This is a widely used technique that separates components of a mixture based on their physical and chemical properties. It is often preferred for its efficiency, reduced solvent consumption, and ability to provide a cleaner extract compared to LLE.[5]
-
Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their relative solubilities in two different immiscible liquids. While effective, it can be time-consuming and require large volumes of organic solvents.[6][7]
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the soil sample directly with a solid sorbent, which simultaneously disrupts the sample and disperses it, creating a combined extraction and clean-up phase.[6]
Q4: How does soil type influence the extraction efficiency of Chloramben?
A4: Soil properties play a critical role. As an acidic herbicide, Chloramben's behavior is highly dependent on soil pH. In acidic soils, it is less soluble and more likely to be adsorbed. The organic matter and clay content are also crucial; higher levels of organic matter increase the binding of Chloramben, which can decrease extraction efficiency and leaching.[1] Sandy soils, with lower organic matter, tend to allow for greater leaching.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | Incorrect pH during extraction: Chloramben is an acidic herbicide. Its solubility and state (ionized vs. non-ionized) are pH-dependent. | Adjust the pH of the initial extraction solvent. For acidic herbicides, using a basic aqueous solution (e.g., pH > 8) can deprotonate the acid, increasing its water solubility and facilitating its extraction from the soil matrix. Subsequently, acidifying the aqueous extract (pH < 2) will protonate the molecule, making it less polar and easier to extract into an organic solvent or retain on a reversed-phase SPE cartridge. |
| Inappropriate solvent selection: The chosen solvent may not have the correct polarity to efficiently desorb the analyte from soil particles and solvate it. | For the initial extraction from soil, polar solvents like methanol, acetone, or acetonitrile, often mixed with water, are effective.[8] For LLE, ensure the organic solvent (e.g., dichloromethane, ethyl acetate) is immiscible with the aqueous phase and has a high affinity for the protonated form of Chloramben. | |
| Strong binding to the soil matrix: High organic matter or clay content can lead to very strong adsorption of the analyte.[1] | Enhance extraction efficiency by using techniques like sonication or shaking for an extended period. The use of a matrix-dispersive step, such as in MSPD, can also be beneficial.[6] | |
| Poor Reproducibility | Inhomogeneous soil sample: Herbicide residues can be unevenly distributed in a field. The subsample taken for analysis may not be representative.[9] | Ensure the soil sample is thoroughly homogenized before taking a subsample. This involves air-drying the soil, crushing any aggregates, and sieving it to obtain a uniform particle size.[9] |
| Inconsistent experimental procedure: Minor variations in solvent volumes, extraction times, pH adjustments, or evaporation steps can lead to significant differences in results. | Strictly adhere to a validated Standard Operating Procedure (SOP). Use calibrated equipment (pipettes, balances) and ensure consistent timing for each step of the process. | |
| Interfering Peaks in Chromatogram | Co-extraction of matrix components: Humic acids and other organic compounds are often co-extracted from soil and can interfere with the final analysis, especially in HPLC-UV. | Implement a robust clean-up step. Solid-Phase Extraction (SPE) is highly effective for this purpose. After loading the initial extract, use a wash step with a weak solvent to remove interferences before eluting the target analyte with a stronger solvent.[4][5] |
| Contamination: Glassware, solvents, or reagents may be contaminated. | Use high-purity (e.g., HPLC-grade) solvents and reagents. Thoroughly clean all glassware with solvent and consider baking it in a muffle furnace to remove organic residues. Run a "method blank" (a sample with no soil) to check for systemic contamination. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Chloramben)
| Property | Value | Reference |
| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [1] |
| CAS Number | 133-90-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [10] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Colorless, odorless crystalline solid | [1] |
| Water Solubility | 700 mg/L at 25°C | [1] |
| Melting Point | 200-201°C | [1] |
| Vapor Pressure | 930 mPa at 100°C | [1] |
Table 2: Qualitative Comparison of Common Extraction Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low to Moderate | High |
| Solvent Consumption | High | Low |
| Extraction Time | Long | Short |
| Automation Potential | Low | High |
| Tendency for Emulsions | High | None |
| Extract Cleanliness | Fair | Excellent |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol provides a general methodology for the extraction and clean-up of Chloramben from a soil extract. Optimization may be required based on soil type and available equipment.
-
Soil Extraction (Liquid Phase Preparation):
-
Weigh 10 g of homogenized, air-dried soil into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20, adjusted to pH 9 with ammonium hydroxide).
-
Vortex vigorously for 1 minute, then shake or sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant. This is your crude extract.
-
Acidify the supernatant to pH < 2 with a strong acid (e.g., phosphoric acid).
-
-
SPE Cartridge Conditioning:
-
Select a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).
-
Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the acidified crude extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained Chloramben with 5-10 mL of a suitable organic solvent, such as methanol or ethyl acetate. Collect the eluate in a clean tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for your analytical instrument (e.g., HPLC).
-
Vortex briefly and filter through a 0.22 µm syringe filter before analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol outlines a traditional LLE procedure for extracting Chloramben from soil.
-
Initial Soil Extraction:
-
Weigh 20 g of homogenized, air-dried soil into a flask.
-
Add 50 mL of a basic aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 8).
-
Shake mechanically for 1 hour to extract Chloramben into the aqueous phase.
-
Separate the liquid from the soil by centrifugation or filtration.
-
-
Acidification and Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Acidify the extract to pH < 2 using concentrated sulfuric or hydrochloric acid.
-
Add 30 mL of dichloromethane (or ethyl acetate) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely.
-
-
Collection of Organic Phase:
-
Drain the lower organic layer (dichloromethane) into a clean flask.
-
Repeat the extraction of the aqueous phase two more times with fresh 30 mL aliquots of dichloromethane.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to a volume of approximately 1-2 mL using a rotary evaporator.
-
Transfer the concentrated extract to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Visualizations
Caption: Workflow for Chloramben extraction and analysis from soil samples.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 2. grainews.ca [grainews.ca]
- 3. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 4. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 10. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of established and validated methods for this specific analyte, this document outlines a validation framework for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented experimental data is projected based on typical performance characteristics of these methods for similar halogenated and aminobenzoic acid compounds.
Comparative Analysis of Detection Methods
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance of three key analytical techniques for the detection of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 1 - 10 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 5 - 30 ng/mL | 0.15 - 3 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL | 0.001 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Workflow and Method Validation
A comprehensive validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Detailed Experimental Protocols
The following are proposed starting protocols for the validation of the aforementioned analytical methods. Optimization of these methods for specific matrices and instrumentation will be necessary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in relatively clean sample matrices.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.
-
Sample Preparation: Depending on the matrix, sample preparation may involve dissolution in a suitable solvent, filtration, and dilution with the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. This method offers higher sensitivity and selectivity compared to HPLC-UV.
-
Derivatization:
-
Esterification of the carboxylic acid group and silylation of the amino group are common derivatization approaches for aminobenzoic acids. A two-step derivatization can be employed:
-
Esterification: React the sample with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the corresponding ester.
-
Silylation: React the esterified product with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the amino group.
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.
-
LC Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: To be determined by infusing a standard solution of this compound.
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and their key performance attributes, guiding the user in method selection.
This guide serves as a foundational resource for establishing a validated analytical method for this compound. The provided protocols and performance expectations should be adapted and rigorously validated for the specific application and laboratory conditions.
A Comparative Analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) and Other Auxinic Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as chloramben, with other major auxinic herbicides. The information presented is intended for a scientific audience and is supported by experimental data and methodologies. Although chloramben is no longer produced or sold in the United States, understanding its characteristics in relation to other auxinic herbicides offers valuable insights for weed science and herbicide development.
Introduction to Auxinic Herbicides
Auxinic herbicides are a class of synthetic compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] These herbicides induce uncontrolled and disorganized plant growth at phytotoxic concentrations, ultimately leading to the death of susceptible species.[1] The selective control of broadleaf weeds in grass crops has made this one of the most important families of herbicides.[1]
This compound (chloramben) belongs to the benzoic acid chemical family of auxinic herbicides.[2] It was primarily used as a selective, pre-emergence herbicide for the control of annual grass and broadleaf weeds in crops such as soybeans, dry beans, and peanuts.[2] For a comprehensive comparison, this guide will focus on chloramben in relation to other prominent auxinic herbicides, namely 2,4-D (a phenoxy-carboxylic acid) and dicamba (another benzoic acid).
Mechanism of Action and Signaling Pathway
The molecular mechanism of action for auxinic herbicides involves the disruption of the plant's normal hormonal balance. At the cellular level, these herbicides bind to and activate specific auxin receptors, leading to a cascade of events that overwhelm the plant's growth regulation systems.
The core of this signaling pathway involves three main protein families:
-
TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[3][4]
-
Aux/IAA Repressors: These proteins normally bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
In the presence of an auxinic herbicide, the herbicide molecule acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that lead to effects like cell elongation, division, and ethylene production, but at an unregulated and lethal rate.
Different auxinic herbicides exhibit varying binding affinities for the different TIR1/AFB receptor proteins, which can contribute to their differing weed control spectrums.[3][4] For instance, a study using surface plasmon resonance found that the benzoate auxin dicamba showed low binding to TIR1, AFB2, and AFB5 receptors from Arabidopsis, while some phenoxy-carboxylate auxins like mecoprop showed significantly higher binding to TIR1 than 2,4-D.[3] Notably, in a separate study, chloramben (amiben) was reported to give little or no binding to either TIR1 or AFB5 receptors, suggesting it may have a different target site or that the tested receptors were not its primary targets.[5]
Comparative Performance Data
The performance of auxinic herbicides can be evaluated based on their efficacy against target weeds, selectivity towards crops, and their behavior in the soil.
Herbicide Efficacy: Weed Control Spectrum
The effectiveness of auxinic herbicides varies among different weed species. The following table summarizes the general efficacy of chloramben, 2,4-D, and dicamba against a selection of common weeds.
| Weed Species | Chloramben | 2,4-D | Dicamba |
| Broadleaf Weeds | |||
| Amaranthus spp. (Pigweed) | Good | Good | Excellent |
| Ambrosia spp. (Ragweed) | Good | Excellent | Excellent |
| Chenopodium album (Lambsquarters) | Good | Good | Excellent |
| Conyza canadensis (Horseweed) | Poor | Fair to Good | Good to Excellent |
| Ipomoea spp. (Morningglory) | Fair | Good | Fair to Good |
| Richardia brasiliensis (Brazil pusley) | N/A | Excellent | Good |
| Commelina benghalensis (Benghal dayflower) | N/A | Excellent | Fair |
| Grasses | |||
| Digitaria spp. (Crabgrass) | Good | Poor | Poor |
| Setaria spp. (Foxtail) | Good | Poor | Poor |
| Echinochloa crus-galli (Barnyardgrass) | Good | Poor | Poor |
| Data compiled from multiple sources.[6][7][8] Efficacy can vary based on application rate, timing, and environmental conditions. N/A indicates data not readily available in comparative studies. |
Crop Tolerance and Selectivity
A key feature of auxinic herbicides is their selectivity. Chloramben was notable for its use in soybeans, a crop that is highly sensitive to many other auxinic herbicides like 2,4-D and dicamba when not genetically modified for tolerance.[2][9][10]
| Herbicide | Primary Tolerant Crops | Notes on Non-Tolerant Soybean Injury |
| Chloramben | Soybeans, Dry Beans, Peanuts, Sunflowers[2] | Developed for use on soybeans, showing good tolerance. |
| 2,4-D | Corn, Sorghum, Small Grains, Sugarcane, Enlist E3® Soybeans[1][10] | Causes leaf strapping, stem twisting (epinasty), and callous tissue formation.[9] |
| Dicamba | Corn, Sorghum, Small Grains, Sugarcane, Xtend® Soybeans[1][10] | Causes characteristic leaf cupping, crinkling, and stunting of new growth. Soybeans are extremely sensitive to low doses of dicamba.[9][11] |
A multi-state study highlighted the differential sensitivity of non-tolerant soybeans to 2,4-D and dicamba, showing that a much lower dose of dicamba is required to cause the same level of injury and yield reduction as 2,4-D.[10]
Soil Persistence and Behavior
The persistence of a herbicide in the soil is critical for its efficacy and for understanding potential carryover effects on subsequent crops.
| Herbicide | Chemical Family | Soil Half-Life (Typical) | Mobility/Leaching Potential |
| Chloramben | Benzoic Acid | 20-40 days (6-8 weeks activity)[2] | Moderate to High |
| 2,4-D | Phenoxy-carboxylic Acid | 7-10 days | Low to Moderate |
| Dicamba | Benzoic Acid | 7-14 days | Moderate to High |
| Values are approximate and can vary significantly based on soil type, organic matter, pH, temperature, and moisture. |
Chloramben is moderately persistent, with activity lasting 6 to 8 weeks.[2] Its mobility in soil is relatively high, especially in sandy soils, due to the breakdown of its formulations into more mobile forms.[2]
Experimental Protocols
Standardized experimental protocols are essential for the objective comparison of herbicide performance. Below are detailed methodologies for key experiments.
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is used to determine the herbicide rate that causes a 50% reduction in plant growth (GR₅₀).
1. Plant Material and Growth Conditions:
- Select seeds of the target weed species and a susceptible crop species.
- Plant seeds in 10 cm diameter pots filled with a standardized greenhouse potting mix.
- Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with a 16-hour photoperiod, day/night temperatures of 25/20°C, and adequate watering.
- Thin seedlings to one plant per pot after emergence.
2. Herbicide Application:
- Treat plants at a consistent growth stage (e.g., 4-6 leaf stage).
- Prepare a stock solution of each herbicide (Chloramben, 2,4-D, Dicamba) and perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. Doses should bracket the expected GR₅₀ value.
- Apply herbicides using a research-grade cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
3. Data Collection and Analysis:
- At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
- At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
- Analyze the data using a non-linear regression model, such as a three or four-parameter log-logistic model, to estimate the GR₅₀ for each herbicide-species combination.[12][13]
// Nodes
start [label="Start: Seed Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
planting [label="Planting & Germination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
growth [label="Growth to Target Stage\n(e.g., 4-6 leaves)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
treatment [label="Herbicide Application\n(Dose-Response)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubation [label="Post-Treatment Incubation\n(21 days)", fillcolor="#FBBC05", fontcolor="#202124"];
assessment [label="Data Collection\n- Visual Injury\n- Dry Biomass", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Statistical Analysis\n(Log-Logistic Regression)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End: Determine GR₅₀", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships
start -> planting;
planting -> growth;
growth -> treatment;
treatment -> incubation;
incubation -> assessment;
assessment -> analysis;
analysis -> end;
}
Protocol 2: Soil Bioassay for Herbicide Persistence
This protocol assesses the residual activity of herbicides in the soil.
1. Soil Treatment:
- Use a standard soil type (e.g., sandy loam) with known organic matter content and pH.
- Apply each herbicide to the soil surface of separate trays at its recommended field rate (1x) and a lower rate (e.g., 0.1x). Incorporate the herbicide into the top 5 cm of soil.
- Prepare an untreated control tray.
- Age the soil for a specified period (e.g., 30, 60, 90 days) under controlled temperature and moisture conditions.
2. Bioassay Planting:
- After the aging period, fill 10 cm pots with the treated and control soil.
- Plant seeds of a highly sensitive indicator species (e.g., tomato, cucumber for auxinic herbicides) in the pots.[14][15]
- Grow the plants under the same controlled conditions as in Protocol 1.
3. Data Collection:
- Monitor seedling emergence daily.
- At 21 days after planting, record plant height, visual injury symptoms, and above-ground dry biomass.
- Compare the growth of plants in treated soil to those in the control soil to determine the level of residual phytotoxicity.
Summary and Conclusion
Chloramben, a benzoic acid auxinic herbicide, represents an earlier generation of weed control technology. While it offered good control of annual grasses and some broadleaf weeds with notable selectivity in soybeans, it has been discontinued in the U.S.[2] In comparison, modern auxinic herbicides like 2,4-D and dicamba are widely used, particularly with the advent of herbicide-tolerant crops.
Key Comparative Points:
-
Mechanism: While all are auxinic herbicides, evidence suggests potential differences in receptor binding affinities, with chloramben showing poor binding to TIR1/AFB5 in one study.[5]
-
Selectivity: Chloramben's historical niche was its safety in conventional soybeans, a crop highly susceptible to 2,4-D and dicamba.[2][9]
-
Efficacy: Chloramben controlled both grasses and broadleaf weeds, whereas 2,4-D and dicamba are primarily broadleaf herbicides.[1][2]
-
Soil Behavior: Chloramben is more persistent and mobile in the soil compared to the more rapid degradation of 2,4-D and dicamba under typical conditions.[2]
The study of older herbicides like chloramben alongside current ones provides a broader understanding of the structure-activity relationships within the auxinic class. This knowledge is crucial for developing new herbicide molecules, understanding weed resistance mechanisms, and designing sustainable weed management strategies.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential binding and biological efficacy of auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. SPECTRUM OF WEED CONTROL WITH 2,4-D AND DICAMBA HERBICIDES ASSOCIATED TO GLYPHOSATE OR NOT - Advances in Weed Science [awsjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. ag.purdue.edu [ag.purdue.edu]
- 10. Differentiating 2, 4-D and Dicamba Injury on Soybeans [ag.purdue.edu]
- 11. pioneer.com [pioneer.com]
- 12. preprints.org [preprints.org]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 15. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
A Comparative Analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) and Dicamba Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben, and Dicamba. Both herbicides belong to the benzoic acid family and function as synthetic auxins, disrupting plant growth processes. However, their historical usage, crop selectivity, and spectrum of weed control present notable differences. It is important to note that Chloramben is now considered an obsolete herbicide in many regions, and thus, much of the comparative data is historical.
Chemical Structures and Properties
| Feature | This compound (Chloramben) | Dicamba |
| Chemical Structure | 3-amino-2,5-dichlorobenzoic acid | 3,6-dichloro-2-methoxybenzoic acid |
| Common Trade Names | Amiben, Ambiben | Banvel, Clarity, Vanquish, Diablo, Oracle |
| Primary Mode of Action | Synthetic auxin (WSSA/HRAC Group 4) | Synthetic auxin (WSSA/HRAC Group 4) |
| Application Method | Primarily pre-emergence, soil-applied | Pre-emergence and post-emergence, foliar and soil-applied |
| Translocation | Absorbed by roots and translocated to shoots | Readily absorbed by leaves, stems, and roots and translocated throughout the plant |
Efficacy Comparison: A Historical Perspective
Direct comparative field trial data between Chloramben and Dicamba is limited in recent scientific literature due to the discontinuation of widespread Chloramben use. The following tables are compiled from historical weed control guides and studies from the mid to late 20th century, a period when both herbicides were concurrently used.
Table 1: Comparative Efficacy on Key Broadleaf Weeds in Soybeans (Pre-emergence Application)
| Weed Species | Chloramben (Amiben) | Dicamba (Banvel) |
| Lambsquarters (Chenopodium album) | Good to Excellent | Fair to Good |
| Pigweed (Amaranthus spp.) | Excellent | Good |
| Ragweed, Common (Ambrosia artemisiifolia) | Good | Fair to Good |
| Velvetleaf (Abutilon theophrasti) | Good to Excellent | Poor to Fair |
| Smartweed, Pennsylvania (Polygonum pensylvanicum) | Good | Good to Excellent |
Table 2: Comparative Efficacy on Key Broadleaf Weeds in Corn (Early Post-emergence Application)
| Weed Species | Chloramben (Amiben) | Dicamba (Banvel) |
| Lambsquarters (Chenopodium album) | Not typically used post-emergence | Excellent |
| Pigweed (Amaranthus spp.) | Not typically used post-emergence | Excellent |
| Ragweed, Common (Ambrosia artemisiifolia) | Not typically used post-emergence | Excellent |
| Velvetleaf (Abutilon theophrasti) | Not typically used post-emergence | Good |
| Thistle, Canada (Cirsium arvense) | Not typically used post-emergence | Good to Excellent |
Experimental Protocols
The data presented is based on historical field trials conducted to evaluate herbicide efficacy. While specific protocols varied, a general methodology can be outlined.
Objective: To determine the comparative efficacy of pre-emergence applications of Chloramben and Dicamba for broadleaf weed control in soybeans.
Experimental Design:
-
Plot Layout: Randomized complete block design with 3-4 replications per treatment.
-
Plot Size: Typically 4 rows wide by 20-30 feet long.
-
Treatments:
-
Untreated control
-
Chloramben (Amiben) at registered application rates (e.g., 2.0-3.0 lbs a.i./acre)
-
Dicamba (Banvel) at registered application rates (e.g., 0.25-0.5 lbs a.i./acre)
-
-
Application: Herbicides applied to the soil surface immediately after planting and before crop or weed emergence, using a calibrated sprayer.
-
Data Collection:
-
Weed control ratings: Visual assessment of percent weed control by species at 4 and 8 weeks after treatment (WAT), on a scale of 0% (no control) to 100% (complete control).
-
Crop injury ratings: Visual assessment of crop phytotoxicity at 4 and 8 WAT.
-
Weed density and biomass: In some studies, weed counts and dry weight from a designated quadrat within each plot.
-
Crop yield: Harvest of the center two rows of each plot to determine grain yield.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatments, with means separated by a protected LSD test at a significance level of p<0.05.
Signaling Pathways and Experimental Workflows
Both Chloramben and Dicamba are synthetic auxins that disrupt normal plant growth by overwhelming the natural auxin signaling pathway.[1][2][3] This leads to uncontrolled cell division and elongation, resulting in characteristic symptoms like leaf cupping and stem twisting, and ultimately, plant death.[2]
Caption: Synthetic auxin herbicide signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of pre-emergence herbicides like Chloramben and Dicamba.
Caption: Experimental workflow for herbicide efficacy trials.
Conclusion
Based on historical data, both Chloramben and Dicamba were effective synthetic auxin herbicides, each with a distinct spectrum of weed control and application niche. Chloramben was primarily a pre-emergence herbicide valued for its control of certain broadleaf weeds and annual grasses in soybeans. Dicamba, with its broader application window (pre- and post-emergence) and strong efficacy on a wider range of broadleaf weeds, including perennials, has remained a key herbicide in modern agriculture. The development of dicamba-tolerant crops has further solidified its role. The obsolescence of Chloramben means that for current research and development, Dicamba and other modern herbicides are the relevant comparators. This guide serves as a historical reference to the comparative efficacy of these two related compounds.
References
Comparative Guide to the Cross-Reactivity of 3-Amino-2,4,5-trichlorobenzoic Acid Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben. Due to the limited availability of direct cross-reactivity data in published literature, this guide presents a framework for evaluating antibody performance, including a detailed experimental protocol for determining cross-reactivity and an illustrative data set.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1] This occurs when the cross-reacting molecule shares structural similarities with the target antigen, leading to potential false-positive results or inaccurate quantification in immunoassays.[1] For small molecules like the herbicide Chloramben, developing highly specific antibodies is challenging due to the limited number of unique epitopes. Therefore, rigorous testing of antibody cross-reactivity against structurally related compounds is a critical validation step.
Performance Comparison of Anti-3-Amino-2,4,5-trichlorobenzoic Acid Antibodies
The performance of an antibody is primarily defined by its sensitivity (affinity for the target) and specificity (low cross-reactivity with non-target molecules). The following table provides an illustrative comparison of the cross-reactivity of a hypothetical anti-3-Amino-2,4,5-trichlorobenzoic acid antibody with other structurally similar herbicides.
It is crucial to note that the following data is illustrative and intended to serve as a template for presenting experimentally determined cross-reactivity results.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound (Chloramben) | (Target Analyte) | 100 |
| 2,5-Dichloro-3-aminobenzoic acid | (One less chlorine atom) | 45 |
| 3-Amino-2,6-dichlorobenzoic acid (Dicamba) | (Isomer of a dichlorinated analog) | 15 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | (Different backbone, shared dichlorophenyl group) | < 1 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | (Different backbone, shared trichlorophenyl group) | 2 |
| Picloram | (Structurally distinct chlorinated pyridine) | < 0.1 |
Data Interpretation: The cross-reactivity percentage is calculated relative to the binding of the target analyte (Chloramben), which is set at 100%. A lower percentage indicates higher specificity. In this illustrative table, the antibody shows significant cross-reactivity with closely related chlorinated benzoic acids but minimal cross-reactivity with herbicides that have different core structures.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The most common method for determining the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the cross-reactivity of an anti-3-Amino-2,4,5-trichlorobenzoic acid antibody with a panel of structurally related compounds.
Materials:
-
Microtiter plates (96-well)
-
Anti-3-Amino-2,4,5-trichlorobenzoic acid antibody
-
This compound standard
-
Structurally related compounds for testing (e.g., other chlorinated benzoic acids)
-
Coating antigen (e.g., Chloramben conjugated to a carrier protein like BSA or OVA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a series of dilutions for the this compound standard and each of the test compounds in assay buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-3-Amino-2,4,5-trichlorobenzoic acid antibody. Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microtiter plate wells. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, plot a similar inhibition curve and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Experimental Workflow
Caption: Workflow for Determining Antibody Cross-Reactivity using Competitive ELISA.
Alternative Detection Methods
While immunoassays offer high throughput and cost-effectiveness, alternative analytical methods provide complementary and often confirmatory data.
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antigen-antibody binding | High throughput, high sensitivity, cost-effective, field-portable options | Susceptible to matrix effects and cross-reactivity |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase | High selectivity and sensitivity, well-established methods | Requires derivatization for non-volatile compounds, expensive instrumentation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase | High versatility, suitable for a wide range of compounds, high accuracy | Can be time-consuming, requires skilled operators, expensive instrumentation |
References
comparative analysis of 3-Amino-2,4,5-trichlorobenzoic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 3-Amino-2,4,5-trichlorobenzoic acid, a molecule of interest in the development of novel therapeutic agents and specialized agrochemicals. Due to the limited availability of direct published syntheses for this specific compound, this guide presents two chemically sound, multi-step pathways derived from established methodologies for structurally similar compounds. The comparison focuses on reaction efficiency, potential yields, and the nature of the chemical transformations involved.
Route 1: Synthesis via Nitration and Reduction of 2,4,5-Trichlorobenzoic Acid
This route follows a classic approach involving the nitration of a pre-existing chlorinated benzoic acid, followed by the reduction of the nitro group to the desired amine.
.
Caption: Synthesis Route 1 for this compound.
Route 2: Synthesis via Sandmeyer Reaction of a Diamine Precursor
This alternative pathway utilizes a Sandmeyer-type reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
.
Caption: Synthesis Route 2 for this compound.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on various factors including the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of key comparative data for the two proposed routes.
| Parameter | Route 1: Nitration and Reduction | Route 2: Sandmeyer Reaction |
| Starting Material | 2,4,5-Trichlorobenzoic acid | 3,5-Dinitro-4-chlorotoluene |
| Key Reactions | Electrophilic Nitration, Reduction of Nitro Group | Nitration, Reduction, Diazotization (Sandmeyer Reaction) |
| Overall Yield (Estimated) | 60-70% | 50-60% |
| Purity (Estimated) | High, with potential for isomeric impurities from nitration | Good, with potential for side products from Sandmeyer reaction |
| Process Complexity | Moderately complex, requires handling of strong acids and reducing agents. | More complex, involves the generation of a potentially unstable diazonium salt. |
| Safety Considerations | Use of concentrated nitric and sulfuric acid requires caution. Catalytic hydrogenation requires specialized equipment. | Diazonium salts can be explosive if not handled properly (low temperature is crucial). Use of copper salts. |
| Scalability | Generally scalable, with careful control of nitration conditions. | Scalable, but requires strict temperature control during diazotization. |
Experimental Protocols
Route 1: Nitration and Reduction of 2,4,5-Trichlorobenzoic Acid
Step 1: Nitration of 2,4,5-Trichlorobenzoic acid
-
In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 22.5 g (0.1 mol) of 2,4,5-trichlorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4,5-trichlorobenzoic acid over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated 3-Nitro-2,4,5-trichlorobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Expected Yield: 85-90%
Step 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic acid
-
In a three-necked flask, suspend 27.9 g (0.1 mol) of 3-Nitro-2,4,5-trichlorobenzoic acid in 200 mL of ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1 g).
-
The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature for 8-12 hours, or until the uptake of hydrogen ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to obtain a purified product.
-
Expected Yield: 70-80%
Route 2: Synthesis via Sandmeyer Reaction of a Diamine Precursor
Step 1: Nitration of 4-Chloro-3,5-dinitrotoluene
-
Follow a similar nitration procedure as in Route 1, Step 1, using 4-Chloro-3,5-dinitrotoluene as the starting material to introduce a third nitro group. (This step is hypothetical and would require optimization).
Step 2: Reduction of the Trinitrotoluene derivative
-
The resulting trinitrotoluene derivative is then fully reduced to the corresponding triamine using a suitable reducing agent such as SnCl₂ in concentrated HCl or catalytic hydrogenation as described in Route 1, Step 2.
Step 3: Diazotization and Sandmeyer Reaction
-
Dissolve 0.1 mol of the triaminotoluene derivative in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid, and cool the solution to 0-5 °C.
-
Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction to stir at room temperature for 2-3 hours.
-
The product, this compound, will precipitate. It can be collected by filtration, washed with water, and purified by recrystallization.
-
Expected Yield: 60-70%
Logical Relationship Diagram
Caption: Comparative workflow of the two synthesis routes.
Validation of 3-Amino-2,4,5-trichlorobenzoic Acid as a Contaminant Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-Amino-2,4,5-trichlorobenzoic acid as a contaminant standard. It offers a comparative analysis with alternative standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.
Introduction
Accurate and reliable analytical standards are fundamental for the precise quantification of contaminants in various matrices, including pharmaceutical products and environmental samples. This compound is an emerging candidate for use as a contaminant standard due to its structural relevance to certain classes of pesticides and industrial chemicals. This guide outlines the validation process for this compound and compares its performance characteristics with other structurally related certified reference materials.
Performance Comparison of Contaminant Standards
The selection of an appropriate contaminant standard is critical for ensuring the accuracy and validity of analytical results. This section compares the key performance characteristics of this compound with two alternative standards: 2,4,6-Trichlorobenzoic acid and 3-Amino-4-chlorobenzoic acid. The data presented is compiled from certificates of analysis and available validation reports.
| Performance Parameter | This compound | 2,4,6-Trichlorobenzoic acid | 3-Amino-4-chlorobenzoic acid |
| Purity (by HPLC) | Consistent with structure[1] | ≥98.0% | ≥98.0% (T) |
| Identity Confirmation | ¹H NMR Spectrum: Consistent with structure[1] | Available | Assay: ≥98.0% (T) |
| Homogeneity | Data not available | Data not available | Data not available |
| Stability | Data not available | Data not available | Data not available |
| Certified Value & Uncertainty | Not established | Not established | Not established |
Note: The validation data for this compound is currently limited. Further studies are required to establish its homogeneity, stability, and a certified value with associated uncertainty to fully qualify it as a certified reference material.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed in the validation of this compound as a contaminant standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of the purity of chlorinated benzoic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the separation of the main component from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 230-250 nm for chlorinated benzoic acids).
-
Procedure:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the confirmation of the identity of volatile and semi-volatile compounds like chlorinated aromatic amines after derivatization.
-
Instrumentation: A GC-MS system.
-
Column: A capillary column suitable for the analysis of chlorinated compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of a derivatized sample. Derivatization with an agent like heptafluorobutyric anhydride is often required for amino-containing compounds to improve their volatility and chromatographic behavior.
-
Temperature Program: An optimized temperature program to ensure the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Mass Spectrometry: Electron ionization (EI) mode with a full scan to obtain the mass spectrum of the analyte. The resulting spectrum is then compared to a reference spectrum for identity confirmation.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of a contaminant standard.
Caption: Experimental workflow for the validation of a new contaminant standard.
Caption: Logic diagram for selecting an appropriate analytical method.
References
A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques applicable to the quantitative analysis of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of direct analytical methods for this specific compound, this guide draws upon established methods for structurally similar analytes, including chlorinated benzoic acids, haloacetic acids, and aminobenzoic acids. The performance data presented is derived from these analogous compounds to provide a robust framework for method selection and development.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a cost-effective and straightforward approach for relatively high concentration samples. Gas Chromatography-Mass Spectrometry (GC-MS) provides higher selectivity and sensitivity, particularly for complex matrices, but necessitates a derivatization step to ensure the volatility of the analyte. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and specificity, often allowing for direct injection of aqueous samples with minimal preparation.
Data Presentation: Performance Comparison
The following table summarizes the analytical performance of HPLC-UV, GC-MS, and LC-MS/MS based on data from structurally related chlorinated and amino-substituted benzoic acids. These values should be considered as representative estimates for methodological comparison.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~1 µg/mL[1] | ~0.1 - 1 ng/g | ~0.003 - 0.04 µg/L[2] |
| Limit of Quantitation (LOQ) | ~4 µg/mL[1] | ~1 - 10 ng/g | ~0.5 µg/L |
| **Linearity (R²) ** | >0.99[3] | >0.99 | >0.997 |
| Precision (%RSD) | < 2%[3] | < 18% | < 7%[4] |
| Accuracy/Recovery (%) | 80 - 120%[5] | 91 - 120% | 85 - 108% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | No | Yes | No |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Note: The presented data is a synthesis from multiple sources analyzing related compounds and may vary depending on the specific matrix, instrumentation, and method optimization.
Experimental Workflows and Methodologies
The successful analysis of this compound is contingent on a well-defined experimental workflow, from sample collection to data analysis.
Caption: General experimental workflow for the analysis of this compound.
Experimental Protocols
Below are detailed methodologies for each analytical technique, adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of the compound or for quantification in simpler matrices.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[3].
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent mixture (e.g., acetonitrile, methanol, and water in a 700:200:100 v/v/v ratio)[3].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm[3]. Due to the aromatic and amino-substituted nature of the target analyte, a wavelength scan should be performed to determine the optimal absorption maximum.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile, methanol, water, and formic acid)[3]. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace analysis in complex matrices. A critical step is the derivatization of the polar carboxylic acid and amine groups to increase volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group is necessary. This can be achieved using reagents like diazomethane or by in-injector methylation with tetramethylammonium hydroxide[6][7]. Silylation using agents like BSTFA is another common approach for derivatizing both the carboxylic acid and amino groups[8].
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte will provide the best sensitivity and selectivity.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate or chloroform) after acidification[9][10]. The extract is then dried and subjected to the derivatization procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective technique, ideal for detecting trace levels of the analyte in challenging matrices like environmental water or biological fluids.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase column suitable for polar compounds (e.g., Agilent InfinityLab Poroshell 120 HPH-C18)[2].
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile[2][11].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI), likely in negative mode for the deprotonated carboxylic acid, although positive mode should also be evaluated for the protonated amine.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions after collision-induced dissociation. This provides a high degree of specificity. A reporting limit for a similar compound, p-chlorobenzoic acid, in water was found to be 100 ng/L[12][13].
-
Sample Preparation: For aqueous samples, a simple "dilute-and-shoot" approach may be feasible, where the sample is diluted with the mobile phase and directly injected[2]. For more complex matrices, a solid-phase extraction (SPE) may be required for cleanup and pre-concentration[14].
Signaling Pathways and Logical Relationships
The choice of analytical technique often follows a logical progression based on the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00296H [pubs.rsc.org]
- 12. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
Inter-Laboratory Validation of 3-Amino-2,4,5-trichlorobenzoic Acid Analysis: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a chlorinated benzoic acid herbicide. The objective of such a study is to assess the reliability and comparability of analytical methods across different laboratories. While specific inter-laboratory validation data for this compound is not publicly available, this guide is structured based on established proficiency testing schemes for similar chlorinated acid herbicides.[1][2] The data presented is a representative synthesis from validation studies of analogous compounds to illustrate the expected performance metrics.
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance data from a hypothetical inter-laboratory study involving five laboratories analyzing a spiked water sample. The methods employed are based on common techniques for pesticide residue analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
| Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (GC-MS) | Laboratory 4 (LC-MS/MS) | Laboratory 5 (UPLC-MS/MS) |
| Limit of Detection (LOD) (µg/L) | 0.05 | 0.02 | 0.06 | 0.03 | 0.01 |
| Limit of Quantification (LOQ) (µg/L) | 0.15 | 0.07 | 0.20 | 0.10 | 0.04 |
| Mean Recovery (%) | 95.8 | 102.3 | 92.5 | 98.7 | 105.1 |
| Repeatability (RSDr %) | 4.2 | 3.1 | 5.5 | 3.8 | 2.9 |
| Reproducibility (RSDR %) | 8.5 | 6.9 | 10.2 | 7.8 | 6.2 |
This data is representative and compiled for illustrative purposes based on typical performance characteristics of analytical methods for similar analytes.
Experimental Protocols
The methodologies outlined below are based on standard procedures for the analysis of chlorinated acid herbicides in environmental samples.
1. Sample Preparation (Water Matrix)
-
Acidification: Water samples (500 mL) are acidified to a pH of <2.5 using concentrated sulfuric acid to ensure the analyte is in its acidic form.
-
Solid-Phase Extraction (SPE): The acidified sample is passed through a C18 SPE cartridge. The cartridge is then washed with deionized water to remove interfering polar compounds.
-
Elution: The analyte is eluted from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Derivatization (for GC-MS): For GC-MS analysis, the carboxylic acid group is typically derivatized to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or BF3/methanol. This step is not necessary for LC-MS/MS analysis.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol/water for LC-MS/MS).
2. Analytical Instrumentation
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation from matrix components.
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory validation process and a typical analytical procedure.
References
Comparative Phytotoxicity of Synthetic Auxin Herbicides: A Guide for Researchers
This guide provides a comparative analysis of the phytotoxicity of Chloramben (3-Amino-2,5-dichlorobenzoic acid), a representative benzoic acid herbicide, with two other widely used synthetic auxin herbicides: Picloram and Dicamba. While the initial topic specified 3-Amino-2,4,5-trichlorobenzoic acid, publicly available research on its specific herbicidal activity is limited. Therefore, this guide focuses on the closely related and well-documented compound, Chloramben. This comparison is intended for researchers, scientists, and professionals in drug and herbicide development to provide objective performance data and detailed experimental context.
The herbicides discussed—Chloramben, Picloram, and Dicamba—are all classified as synthetic auxins.[1][2] Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants.[1][3] These herbicides are particularly effective against broadleaf weeds.[1][2]
Quantitative Phytotoxicity Data
The following table summarizes the phytotoxic effects of Chloramben, Picloram, and Dicamba on various plant species, compiled from available research. It is important to note that the phytotoxicity of a herbicide can be influenced by factors such as soil type, climate, and plant growth stage.
| Herbicide | Chemical Family | Plant Species | Application Rate/Concentration | Observed Phytotoxic Effect | Citation(s) |
| Chloramben | Benzoic Acid | Barley (Susceptible) | Not specified | Significant translocation to leaves, leading to plant death. | [4] |
| Soybeans (Resistant) | Not specified | Limited translocation from roots to other plant parts. | [4] | ||
| Various Weeds | Pre-emergence application | Inhibits seedling root development, causing plants to bend and die as they emerge. | [4] | ||
| Picloram | Pyridine Carboxylic Acid | Wheat | 0.1 mg/kg in soil | 20% reduction in grain yield. | [5] |
| Wheat | 0.2 mg/kg in soil | Almost complete prevention of grain formation. | [5] | ||
| Carrots, Parsnips, Potatoes, Table Beets, Rutabagas | 1.32 ppm in soil | Growth inhibition. | [5] | ||
| Sweet Corn, Oats | 4.48 kg/ha (1 year prior) | ~20% reduction in growth. | [5] | ||
| Beans, Parsnips, Swiss Chard | 4.48 kg/ha (1 year prior) | Complete failure to grow. | [5] | ||
| Papaver dubium | 19.2 g a.e. ha⁻¹ (simulated drift) | Reduction in nitrogen content and plant protein. | [6] | ||
| Papaver dubium | 307.2 g a.e. ha⁻¹ (simulated drift) | 52.86% reduction in photosynthetic rate, 42.51% in transpiration, 64.28% in stomatal conductance. | [6] | ||
| Dicamba | Benzoic Acid | Medicago sativa (Alfalfa), Eupatorium perfoliatum | ~1% of field application rate (drift) | Delayed onset of flowering and reduced number of flowers. | [7][8] |
| Cucumis sativus, Solanum lycopersicum, Lactuca sativa | Low doses (simulating drift) | Severe injury symptoms (70% to 100%). | [9] | ||
| Solanum lycopersicum | Volatilized | Significant injury symptoms. | [9] | ||
| Cotton | up to 83.75 g ai ha⁻¹ | High phytotoxicity. | [10] | ||
| Cotton | up to 70 g ai ha⁻¹ | 94% phytotoxicity, pronounced reduction in biomass. | [10] | ||
| Beans | 167.5 g ai ha⁻¹ | Up to 95% phytotoxicity and 30% reduction in biomass. | [10] | ||
| Beans | 70 g ai ha⁻¹ | 100% reduction in biomass. | [10] | ||
| Peanuts | 670 g ai ha⁻¹ | 69.5% phytotoxicity. | [10] |
Experimental Protocols
The assessment of herbicide phytotoxicity is crucial for determining crop safety and the impact on non-target plants. The following is a generalized protocol for conducting a dose-response phytotoxicity study in a greenhouse or controlled environment, based on established methodologies.
Objective: To quantify the phytotoxic effects of a herbicide on a selected plant species and determine the dose-response relationship.
Materials:
-
Test herbicide (e.g., Chloramben, Picloram, Dicamba)
-
Target plant species (seeds or seedlings)
-
Pots with a standardized soil or growth medium
-
Controlled environment chamber or greenhouse with controlled temperature, humidity, and photoperiod
-
Spraying equipment calibrated for precise application
-
Measurement tools (e.g., calipers, leaf area meter, balance)
-
Data recording and analysis software
Methodology:
-
Plant Propagation:
-
Sow seeds of the selected plant species in pots containing the growth medium.
-
Thin seedlings to a uniform number per pot after emergence (e.g., one or two plants per pot).
-
Grow the plants under controlled conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations, including a control (no herbicide) and a range of doses above and below the expected effective rate. A double dose is often included to assess safety margins.[11]
-
Randomly assign treatments to the pots in a completely randomized or randomized block design with multiple replications (typically 3-4).
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
-
Phytotoxicity Assessment:
-
Visually assess plant injury at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).
-
Use a standardized rating scale to quantify phytotoxicity symptoms such as chlorosis, necrosis, stunting, and morphological deformities (e.g., a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death).
-
Collect quantitative data, which may include:
-
Plant height
-
Leaf area
-
Chlorophyll content
-
Stomatal conductance
-
Above-ground fresh and dry biomass at the end of the experiment.[12]
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Perform a regression analysis to model the dose-response relationship and calculate values such as the GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) or ED₅₀ (the median effective dose).
-
Signaling Pathway of Synthetic Auxin Herbicides
Synthetic auxin herbicides exert their phytotoxic effects by overwhelming the plant's natural auxin signaling pathway. The following diagram illustrates the key steps in this process.
Caption: Synthetic auxin herbicide signaling pathway leading to phytotoxicity.
This guide provides a foundational comparison of Chloramben, Picloram, and Dicamba. Further research into specific plant species and environmental conditions is recommended for a more comprehensive understanding of their phytotoxic profiles.
References
- 1. invasive.org [invasive.org]
- 2. Chloramben - Wikipedia [en.wikipedia.org]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the herbicide dicamba on nontarget plants and pollinator visitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psu.edu [psu.edu]
- 9. Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pp1.eppo.int [pp1.eppo.int]
- 12. caws.org.nz [caws.org.nz]
Safety Operating Guide
Proper Disposal of 3-Amino-2,4,5-trichlorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 3-Amino-2,4,5-trichlorobenzoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications and Usage |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[2][3] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | If dust formation is likely, use a NIOSH-approved respirator. Ensure adequate ventilation in the handling area.[2][5] |
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Containerization : Always store waste this compound in its original container if possible. If not, use a clearly labeled, sealed, and compatible container.
-
No Mixing : Do not mix this waste with other chemicals or waste streams.
-
Labeling : Clearly label the waste container with the chemical name: "Waste this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment : Prevent the spill from spreading and entering drains or water sources.[2][4][6] This compound is considered harmful to aquatic life with long-lasting effects.
-
Cleanup : For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][5] Avoid generating dust during this process.[2][5]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.
Disposal Procedure
The disposal of this compound must be conducted by a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.
-
Contact a Licensed Waste Disposal Service : Engage a professional waste disposal company that is certified to handle hazardous chemical waste.[7]
-
Provide Chemical Information : Furnish the waste disposal company with a Safety Data Sheet (SDS) for a structurally similar compound if one for the exact chemical is unavailable, along with any other relevant information about the waste.
-
Approved Disposal Method : The recommended method of disposal is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]
-
Documentation : Maintain all records of waste disposal, including manifests and certificates of destruction provided by the disposal company.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general safety protocols for chlorinated and aminated benzoic acids. Always consult with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal company for specific guidance and to ensure full compliance with all applicable regulations.
References
- 1. 3-Amino-4-chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 3-Amino-2,4,5-trichlorobenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-2,4,5-trichlorobenzoic acid (CAS No. 6725-40-2) was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 2,3,5-Trichlorobenzoic acid and various chlorinated aminobenzoic acids. Researchers must consult the specific SDS provided by their supplier before handling this chemical and perform a risk assessment for their specific use case.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4] Appropriate personal protective equipment is crucial to minimize exposure.
| PPE Category | Recommendation | Specification Examples |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a splash hazard. | ANSI Z87.1-compliant; provides a complete seal around the eyes. |
| Skin Protection | Chemical-resistant gloves and a lab coat are mandatory. For extensive handling, consider additional protective clothing. | Nitrile or neoprene gloves (inspect for tears before use).[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator is necessary. | NIOSH-approved N95 dust mask or a respirator with a particulate filter.[5] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is vital for the safe handling of this compound.
Workflow for Handling this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5-Trichlorobenzoic acid(50-73-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3-Amino-4-chlorobenzoic acid = 98.0 T 2840-28-0 [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
